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Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (4-(Thiazol-5-yl)phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction (4-(Thiazol-5-yl)phenyl)methanamine is a heterocyclic compound of significant interest in med...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

(4-(Thiazol-5-yl)phenyl)methanamine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the thiazole moiety in numerous bioactive molecules, including the anticancer agent Bleomycin and the anti-inflammatory drug Meloxicam.[1] A precise understanding of its molecular structure is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of such organic molecules in solution.

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectral data for (4-(Thiazol-5-yl)phenyl)methanamine. As a readily available experimental spectrum for this specific molecule is not widely published, this guide will leverage established principles of NMR spectroscopy and empirical data from closely related analogues to provide a robust and well-reasoned interpretation. The insights herein are intended to serve as a valuable reference for researchers engaged in the synthesis, characterization, and application of this and similar chemical entities.

Molecular Structure and Atom Labeling

For clarity in the subsequent spectral analysis, the atoms of (4-(Thiazol-5-yl)phenyl)methanamine have been systematically labeled as depicted in the diagram below.

Figure 1. Molecular structure and atom labeling of (4-(Thiazol-5-yl)phenyl)methanamine.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of (4-(Thiazol-5-yl)phenyl)methanamine is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl and thiazole rings, the benzylic protons of the methanamine group, and the amine protons. The chemical shifts are influenced by the electronic environment of each proton.[2][3]

Table 1. Predicted ¹H NMR Spectral Data for (4-(Thiazol-5-yl)phenyl)methanamine (in CDCl₃, 400 MHz)

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H2''8.50 - 8.80s-1H
H4''7.80 - 8.10s-1H
H2', H6'7.35 - 7.55d~8.02H
H3', H5'7.20 - 7.40d~8.02H
H73.80 - 4.00s-2H
NH₂1.50 - 2.50br s-2H
Interpretation of the ¹H NMR Spectrum
  • Thiazole Protons (H2'' and H4''): The protons on the thiazole ring are expected to be the most deshielded due to the aromaticity and the presence of the electronegative nitrogen and sulfur atoms.[1][4] The H2'' proton, situated between the nitrogen and sulfur atoms, is predicted to have the highest chemical shift, in the range of 8.50-8.80 ppm. The H4'' proton is also deshielded and is expected to appear as a singlet in the range of 7.80-8.10 ppm.

  • Phenyl Protons (H2', H6', H3', and H5'): The protons on the phenyl ring will appear as two distinct doublets due to the substitution pattern. The H2' and H6' protons, being ortho to the thiazole substituent, are expected to be slightly more deshielded than the H3' and H5' protons. They are predicted to resonate at approximately 7.35-7.55 ppm, while the H3' and H5' protons are expected at 7.20-7.40 ppm. Both will exhibit a typical ortho-coupling constant of around 8.0 Hz.

  • Methanamine Protons (H7): The benzylic protons of the aminomethyl group (H7) are adjacent to the phenyl ring and the nitrogen atom. Their chemical shift is anticipated to be in the range of 3.80-4.00 ppm and will likely appear as a singlet, assuming no coupling to the amine protons.

  • Amine Protons (NH₂): The protons of the primary amine group are known to have a broad chemical shift range and often appear as a broad singlet. Their chemical shift is highly dependent on the solvent, concentration, and temperature. A broad signal between 1.50 and 2.50 ppm is a reasonable prediction.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are primarily influenced by the hybridization and the electronic environment of each carbon atom.[5][6]

Table 2. Predicted ¹³C NMR Spectral Data for (4-(Thiazol-5-yl)phenyl)methanamine (in CDCl₃, 100 MHz)

Carbon Label Predicted Chemical Shift (δ, ppm)
C2''150.0 - 155.0
C4''140.0 - 145.0
C5''135.0 - 140.0
C1'140.0 - 145.0
C4'130.0 - 135.0
C2', C6'128.0 - 130.0
C3', C5'125.0 - 128.0
C745.0 - 50.0
Interpretation of the ¹³C NMR Spectrum
  • Thiazole Carbons (C2'', C4'', and C5''): The carbons of the thiazole ring are expected to resonate in the downfield region of the spectrum. C2'', being adjacent to two heteroatoms, is predicted to have the largest chemical shift, between 150.0 and 155.0 ppm. C4'' and C5'' are also deshielded and are expected in the 140.0-145.0 ppm and 135.0-140.0 ppm ranges, respectively.[7][8]

  • Phenyl Carbons (C1', C4', C2', C6', C3', and C5'): The quaternary carbons of the phenyl ring, C1' and C4', will have distinct chemical shifts. C1', attached to the aminomethyl group, is predicted to be around 140.0-145.0 ppm, while C4', attached to the thiazole ring, is expected in the 130.0-135.0 ppm range. The protonated carbons, C2'/C6' and C3'/C5', will appear between 125.0 and 130.0 ppm.

  • Methanamine Carbon (C7): The sp³-hybridized carbon of the aminomethyl group (C7) is expected to be the most upfield signal, with a predicted chemical shift in the range of 45.0-50.0 ppm.[9]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for (4-(Thiazol-5-yl)phenyl)methanamine, the following experimental protocol is recommended.

Sample Preparation
  • Weigh Sample: Accurately weigh approximately 5-10 mg of the purified compound.

  • Add Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[10] The choice of solvent can influence chemical shifts.

  • Homogenize: Gently vortex or sonicate the sample to ensure complete dissolution.

Instrumental Parameters
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds.

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the analysis of the NMR data.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Interpretation A Sample Preparation B 1H NMR Experiment A->B C 13C NMR Experiment A->C D 2D NMR (COSY, HSQC, HMBC) - Optional B->D E Fourier Transform B->E C->D C->E M Correlate 1H and 13C Data D->M F Phasing & Baseline Correction E->F G Referencing F->G H Identify Number of Signals G->H I Analyze Chemical Shifts H->I J Analyze Integration I->J K Analyze Multiplicity J->K L Assign Signals to Structure K->L L->M

Figure 2. A typical workflow for NMR data acquisition, processing, and interpretation.

Conclusion

This technical guide has provided a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of (4-(Thiazol-5-yl)phenyl)methanamine. By leveraging established principles and data from analogous structures, a comprehensive spectral assignment has been proposed. The outlined experimental protocol and analysis workflow offer a practical framework for researchers to acquire and interpret their own NMR data for this and related compounds. A thorough understanding of the NMR characteristics is fundamental for the quality control, structural verification, and further development of this important class of molecules.

References

  • Thiazole - Wikipedia. [Link]

  • ¹H NMR Chemical shifts (ppm) for the substituted imidazole, thiazole,... | Download Scientific Diagram - ResearchGate. [Link]

  • ¹³C-NMR Studies of Some Heterocyclically Substituted Chromones. [Link]

  • ¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Raymond J. Abraham* and Matth - Modgraph. [Link]

  • 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. [Link]

  • Phenyl (4-phenyl-2-(pyridin-3-yl amino)thiazol-5-yl)methanone - SpectraBase. [Link]

  • Carbon-13 nuclear magnetic resonance spectra of organic sulfur compounds.' Substituent chemical shift (scs). [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. [Link]

  • 13.4 Chemical Shifts in ¹H NMR Spectroscopy - Organic Chemistry | OpenStax. [Link]

  • ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - MDPI. [Link]

  • SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES Sardash - EPU Academic Staff - Erbil Polytechnic University. [Link]

  • (4-(4-Methylthiazol-5-Yl)Phenyl)Methanamine - Heterocyclic Compound-Custom Synthesis-Rlavie. [Link]

  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N - Beilstein Journals. [Link]

  • Supplementary Information. [Link]

  • A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES - Compound Interest. [Link]

  • a guide to 13c nmr chemical shift values - Compound Interest. [Link]

  • ¹³C NMR Chemical Shift - Oregon State University. [Link]

  • ¹³C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. [Link]

  • NMR Spectroscopy :: ¹H NMR Chemical Shifts - Organic Chemistry Data. [Link]

  • NMR Spectroscopy :: ¹³C NMR Chemical Shifts - Organic Chemistry Data. [Link]

  • 1-[4-(1,2,3-Thiadiazol-4-Yl)phenyl]methanamine | C9H9N3S | CID 2737288 - PubChem. [Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives - ResearchGate. [Link]

Sources

Exploratory

Mechanism of Action of (4-(Thiazol-5-yl)phenyl)methanamine Derivatives in Targeted Protein Degradation

A Technical Guide on VHL E3 Ligase Recruitment and PROTAC Engineering Executive Summary In the rapidly evolving field of Targeted Protein Degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) rely on the precise re...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide on VHL E3 Ligase Recruitment and PROTAC Engineering

Executive Summary

In the rapidly evolving field of Targeted Protein Degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) rely on the precise recruitment of E3 ubiquitin ligases to eliminate disease-causing proteins. The (4-(thiazol-5-yl)phenyl)methanamine scaffold—and specifically its methylated derivative, (4-(4-methylthiazol-5-yl)phenyl)methanamine—serves as the critical Right-Hand Side (RHS) pharmacophore in ligands targeting the von Hippel-Lindau (VHL) E3 ligase.

As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. Here, we will dissect the thermodynamic causality of this moiety's binding mode, its role in PROTAC linker engineering, and the self-validating experimental systems required to quantify its efficacy.

Molecular Mechanism of Action (MoA)

Target Engagement and the VCB Complex

The Cullin-2 RING E3 ligase complex (CRL2™) utilizes the VHL protein as its substrate recognition subunit. Physiologically, VHL recognizes the Hypoxia-Inducible Factor 1-alpha (HIF-1α) transcription factor via a highly specific trans-4-hydroxyproline (Hyp) residue. Small-molecule VHL ligands, such as the benchmark compound VH032, were engineered to mimic this interaction.

Crystallographic Binding Mode of the RHS Motif

While the central Hyp core of VH032 forms essential bidentate hydrogen bonds with Ser111 and His115 (often annotated as Ser110 in specific structural models) of the VHL protein, the affinity of the ligand is exponentially increased by the (4-(thiazol-5-yl)phenyl)methanamine RHS motif ([1]).

The Causality of the Thiazole Ring: This derivative is not merely a structural spacer; it actively penetrates a deep, lipophilic binding pocket lined by residues Phe76, Pro86, Tyr98, Pro99, Arg107, and Ile109 ([2]).

  • Van der Waals & Dipole Interactions: The nitrogen and sulfur heteroatoms in the thiazole ring modulate the local dipole moment, optimizing binding thermodynamics within the hydrophobic cavity.

  • Steric Filling: The methyl group in the 4-methylthiazol variant perfectly fills a sub-pocket, driving the high nanomolar affinity characteristic of VH032-based PROTACs.

MoA Target Target Protein (e.g., BRD4) Warhead Target Ligand (LHS) Target->Warhead Non-covalent Binding Linker PROTAC Linker Warhead->Linker RHS Thiazol-phenyl-methanamine (VHL Ligand RHS) Linker->RHS VHL VHL E3 Ligase Substrate Receptor RHS->VHL Hydrophobic Pocket Insertion Ub Ubiquitination Cascade VHL->Ub E2 Recruitment Ub->Target Polyubiquitin Transfer

Fig 1. Ternary complex formation mediated by the thiazole-phenyl-methanamine derivative.

Role in PROTAC Engineering & Linker Attachment

In PROTAC synthesis, the primary amine of the methanamine (benzylamine) group serves as a highly reactive handle for amide coupling to the central hydroxyproline core.

While the Left-Hand Side (LHS) of the VHL ligand is the traditional exit vector for the PROTAC linker, advanced inverse-PROTAC designs occasionally derivatize the thiazole ring itself to serve as an alternative exit vector. Furthermore, recent breakthroughs have utilized this RHS scaffold to anchor the molecule while replacing the central hydroxy group with a sulfonyl fluoride warhead. This creates covalent VHL ligands (e.g., VHL-SF2) that rely on the initial non-covalent target engagement of the thiazole-phenyl motif before forming a permanent covalent bond with Ser110 ([1]).

Experimental Protocols for Validation

To rigorously validate the efficacy of (4-(thiazol-5-yl)phenyl)methanamine derivatives, we employ a self-validating system consisting of two orthogonal assays.

Protocol 1: Intracellular NanoBRET Target Engagement Assay

Purpose: PROTACs frequently suffer from poor cell permeability. NanoBRET quantifies true intracellular target occupancy, proving that the thiazole derivative successfully crosses the lipid bilayer and engages VHL in a physiological environment.

  • Step 1: Cell Preparation. Transiently transfect HEK293 cells with a plasmid encoding a VHL-NanoLuc fusion protein. Causality: NanoLuc serves as the bioluminescent BRET donor.

  • Step 2: Equilibration. Add a cell-permeable, fluorophore-conjugated VHL tracer ligand. Causality: The tracer binds VHL-NanoLuc, bringing the acceptor fluorophore into close proximity with the donor, generating a strong baseline BRET signal.

  • Step 3: Competitive Displacement. Titrate the thiazole derivative (or full PROTAC) into the cellular matrix alongside a DMSO negative control and an unlabeled VH032 positive control. Causality: High-affinity, cell-permeable compounds will displace the tracer, causing a dose-dependent decrease in the BRET ratio.

  • Step 4: Quantification. Measure luminescence at 460 nm (donor) and 618 nm (acceptor) to calculate the IC50.

  • Step 5: Orthogonal Validation. Harvest a parallel cell lysate and perform a Western blot against the target protein to confirm that VHL engagement successfully hijacked the proteasome machinery for degradation.

Protocol S1 1. Cell Preparation Transfect HEK293 with VHL-NanoLuc S2 2. Equilibration Add Cell-Permeable Fluorescent VHL Tracer S1->S2 S3 3. Competitive Displacement Titrate Thiazole Derivative S2->S3 S4 4. BRET Quantification Measure 460nm (Donor) / 618nm (Acceptor) S3->S4 S5 5. Orthogonal Validation Western Blot for Target Degradation S4->S5

Fig 2. Self-validating NanoBRET workflow for quantifying intracellular VHL target engagement.

Protocol 2: In Vitro Fluorescence Polarization (FP) Assay

Purpose: To determine the absolute biochemical dissociation constant (Kd) without the confounding variables of cellular membranes.

  • Step 1: Complex Assembly. Purify the recombinant VCB complex (VHL, Elongin B, Elongin C).

  • Step 2: Tracer Addition. Add a FITC-labeled HIF-1α peptide. Causality: The large mass of the VCB complex restricts the rotational freedom of the bound FITC-peptide, resulting in high fluorescence polarization (mP).

  • Step 3: Titration. Introduce the thiazole derivative. Causality: High-affinity binding displaces the FITC-peptide. The free peptide tumbles rapidly in solution, leading to a measurable drop in polarization.

  • Step 4: Analysis. Plot mP against compound concentration to derive the Kd.

Quantitative Data Summary

The structural evolution of VHL ligands demonstrates how modifications around the (4-(thiazol-5-yl)phenyl)methanamine core impact binding affinity.

Ligand / DerivativeVHL Binding AffinityAssay TypeKey Structural Feature / Modification
VH032 ~185 nM (Kd) / 0.5 μM (IC50)FP / NanoBRETStandard (4-methylthiazol-5-yl)phenyl RHS
VH101 44 nM (Kd)FPα-fluorine + cyclopropyl LHS modification ([3])
VH298 90 nM (Kd)FPCyano group LHS modification ([3])
VHL-SF2 35 μM (IC50)NanoBRETCovalent sulfonyl fluoride warhead substitution ([1])
GNE7599 Picomolar (Kd)SPR / NanoBRETRHS replacement with d-biphenylalanine (dBip) ([2])

Conclusion & Future Perspectives

The (4-(thiazol-5-yl)phenyl)methanamine motif remains the gold standard for anchoring PROTACs into the VHL E3 ligase. Its ability to perfectly complement the lipophilic topography of the VHL binding pocket ensures the thermodynamic stability required for ternary complex formation. Moving forward, the field is actively exploring bioisosteric replacements of this thiazole-phenyl system—such as the d-biphenylalanine (dBip) motif seen in GNE7599—to push binding affinities into the picomolar range while simultaneously optimizing the oral bioavailability of next-generation degraders ([2]).

References

  • Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews (RSC Publishing).[Link]

  • Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability. Journal of Medicinal Chemistry (ACS Publications).[Link]

Sources

Foundational

A Predictive and Methodological Guide to the Pharmacokinetic Profiling of (4-(Thiazol-5-yl)phenyl)methanamine

Foreword: Charting the Course for a Novel Thiazole-Containing Candidate In the landscape of modern drug discovery, the thiazole ring represents a cornerstone scaffold, integral to a multitude of FDA-approved therapeutics...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Course for a Novel Thiazole-Containing Candidate

In the landscape of modern drug discovery, the thiazole ring represents a cornerstone scaffold, integral to a multitude of FDA-approved therapeutics.[1][2] Its presence often imparts favorable pharmacological properties, but also introduces specific metabolic and pharmacokinetic challenges that must be thoroughly understood.[3][4] This guide focuses on a promising, yet sparsely characterized molecule: (4-(Thiazol-5-yl)phenyl)methanamine. Direct, comprehensive pharmacokinetic data for this specific entity is limited in public literature.[5] However, its close structural similarity to key intermediates in the synthesis of targeted therapies, such as kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs), underscores its potential significance.[5][6]

This document, therefore, is not a retrospective data summary. Instead, it is a forward-looking, in-depth technical guide for researchers, scientists, and drug development professionals. It outlines a robust, field-proven strategy for the comprehensive pharmacokinetic profiling of (4-(Thiazol-5-yl)phenyl)methanamine. By synthesizing insights from analogous compounds and the broader class of thiazole derivatives, we will detail the necessary in vitro and in vivo studies, explain the causality behind experimental choices, and provide a predictive framework for its absorption, distribution, metabolism, and excretion (ADME) profile.

Our approach is grounded in the principles of scientific integrity, ensuring that each proposed protocol functions as a self-validating system. This guide will empower research teams to efficiently navigate the critical path of preclinical development, transforming a promising chemical scaffold into a well-understood clinical candidate.

Foundational Steps: Bioanalytical Method Development

Before any meaningful pharmacokinetic data can be generated, a robust and validated bioanalytical method for the quantification of (4-(Thiazol-5-yl)phenyl)methanamine in biological matrices (e.g., plasma, urine, tissue homogenates) is paramount. This is the bedrock upon which all subsequent ADME studies are built.

Causality of Method Choice: LC-MS/MS

For a small molecule like (4-(Thiazol-5-yl)phenyl)methanamine (Molecular Weight: approx. 204.29 g/mol [6][7]), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[8] Its high sensitivity and selectivity allow for the detection of low concentrations of the analyte and its metabolites, even in complex biological matrices. The use of isotopically-labeled internal standards is crucial for correcting matrix effects and ensuring accuracy.[9]

Experimental Protocol: LC-MS/MS Method Development and Validation

Objective: To develop and validate a sensitive and selective LC-MS/MS method for the quantification of (4-(Thiazol-5-yl)phenyl)methanamine in rat plasma.

Step-by-Step Protocol:

  • Standard and Internal Standard (IS) Preparation:

    • Synthesize or procure an analytical standard of (4-(Thiazol-5-yl)phenyl)methanamine (purity >98%).

    • Synthesize or procure a stable isotope-labeled internal standard (e.g., Deuterium or ¹³C labeled).

    • Prepare stock solutions in a suitable organic solvent (e.g., DMSO or Methanol) and serially dilute to create calibration standards and quality control (QC) samples.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (blank, calibration standard, or QC), add 150 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to ensure separation from endogenous matrix components.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

    • Optimize parent and product ion transitions for both the analyte and the internal standard.

  • Method Validation (Following FDA/ICH Guidelines):

    • Selectivity: Analyze blank plasma from multiple sources to ensure no interference at the retention time of the analyte and IS.

    • Linearity and Range: Establish a linear calibration curve over the expected concentration range (e.g., 1-1000 ng/mL).

    • Accuracy and Precision: Determine intra- and inter-day accuracy and precision at multiple QC levels (low, medium, high).

    • Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.

    • Recovery: Determine the extraction efficiency of the sample preparation method.

    • Stability: Evaluate the stability of the analyte in plasma under various conditions (bench-top, freeze-thaw, long-term storage).

Absorption: Predicting Oral Bioavailability

The primary amine and the thiazole ring suggest that the molecule's absorption may be pH-dependent. Understanding its permeability and potential for being a substrate of efflux transporters is critical.

In Vitro Permeability Assessment: The Caco-2 Assay

Causality: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions. This system is a well-established model for predicting intestinal drug permeability and identifying substrates of efflux transporters like P-glycoprotein (P-gp).

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Permeability Assessment:

    • Apical to Basolateral (A-B): Add (4-(Thiazol-5-yl)phenyl)methanamine to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time. This represents the absorptive direction.

    • Basolateral to Apical (B-A): Add the compound to the basolateral (donor) side and measure its appearance on the apical (receiver) side. This represents the efflux direction.

  • Efflux Ratio (ER): Calculate the efflux ratio (Papp B-A / Papp A-B). An ER > 2 suggests the compound is a substrate for an efflux transporter.

  • Data Analysis: Quantify the compound in the receiver compartments using the validated LC-MS/MS method. Calculate the apparent permeability coefficient (Papp).

ParameterHigh PermeabilityLow Permeability
Papp (A-B) (x 10⁻⁶ cm/s) > 10< 2
Efflux Ratio (ER) < 2> 2 (Potential P-gp substrate)
Table 1: Interpretation of Caco-2 Permeability Data.

Metabolism: Predicting Pathways and Stability

The thiazole moiety is known to be susceptible to metabolism by Cytochrome P450 (CYP) enzymes, potentially leading to the formation of reactive metabolites.[3][10] Understanding the metabolic stability and identifying the key metabolic pathways are crucial for predicting in vivo clearance and potential toxicity.

In Vitro Metabolic Stability

Causality: Liver microsomes contain a high concentration of CYP enzymes, the primary drivers of Phase I metabolism.[11] Incubating the compound with liver microsomes in the presence of the necessary cofactor (NADPH) provides a rapid assessment of its intrinsic clearance.[12][13]

Experimental Protocol: Microsomal Stability Assay

  • Incubation: Incubate (4-(Thiazol-5-yl)phenyl)methanamine (e.g., at 1 µM) with liver microsomes (from human and relevant preclinical species like rat and mouse) in a phosphate buffer (pH 7.4).

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH.

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction by adding ice-cold acetonitrile.

  • Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

SpeciesPredicted StabilityRationale
Mouse Potentially lower stabilityMice often exhibit higher metabolic rates.[14]
Rat Moderate stabilityCommon preclinical model.[13][15]
Human VariableDependent on specific CYP isoform involvement.
Table 2: Predictive Metabolic Stability across Species.
Predicted Metabolic Pathways

Based on known biotransformations of thiazole-containing drugs, the following metabolic pathways are predicted for (4-(Thiazol-5-yl)phenyl)methanamine.[3][10][14]

  • Oxidation of the Thiazole Ring: This is a common metabolic pathway for thiazoles and can lead to S-oxidation or the formation of an epoxide, which may be a reactive metabolite.[3][10]

  • Oxidation of the Methylene Bridge: The benzylic carbon is susceptible to hydroxylation.

  • Aromatic Hydroxylation: Oxidation of the phenyl ring.

  • N-Acetylation: The primary amine could undergo Phase II conjugation.

G cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism Parent (4-(Thiazol-5-yl)phenyl)methanamine M1 Thiazole S-Oxide Parent->M1 M2 Benzylic Hydroxylation Parent->M2 M3 Aromatic Hydroxylation Parent->M3 M4 Thiazole Epoxide (Reactive Metabolite) Parent->M4 M5 N-Acetyl Conjugate Parent->M5 Covalent Adducts Covalent Adducts M4->Covalent Adducts

Caption: Predicted metabolic pathways for (4-(Thiazol-5-yl)phenyl)methanamine.

Distribution: Plasma Protein Binding

Causality: The extent to which a drug binds to plasma proteins, primarily albumin, affects its distribution into tissues and its availability to metabolic enzymes and therapeutic targets. Only the unbound fraction is pharmacologically active.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Apparatus Setup: Use a RED device with semi-permeable membranes that allow the passage of unbound drug but not proteins.

  • Incubation: Add plasma spiked with (4-(Thiazol-5-yl)phenyl)methanamine to one chamber and buffer to the other.

  • Equilibration: Incubate the device at 37°C until equilibrium is reached (typically 4-6 hours).

  • Analysis: Measure the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) and the percentage bound.

In Vivo Pharmacokinetics: Tying It All Together

Causality: An in vivo pharmacokinetic study in a preclinical species (e.g., Wistar rats) is essential to understand the integrated ADME properties of the compound and to determine key parameters like clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%).

Experimental Protocol: Rat Pharmacokinetic Study

  • Dosing:

    • Intravenous (IV) Group (n=3): Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein. This allows for the determination of absolute bioavailability.

    • Oral (PO) Group (n=3): Administer a single oral gavage dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from the jugular vein.

  • Plasma Preparation: Process blood to plasma and store at -80°C until analysis.

  • Analysis: Quantify the plasma concentrations of (4-(Thiazol-5-yl)phenyl)methanamine using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data.

G cluster_0 Dosing cluster_1 Sampling & Analysis cluster_2 Parameter Calculation IV_Dose Intravenous (IV) Dose (1 mg/kg) Blood_Sampling Serial Blood Sampling IV_Dose->Blood_Sampling PO_Dose Oral (PO) Dose (10 mg/kg) PO_Dose->Blood_Sampling LC_MS_Analysis LC-MS/MS Quantification Blood_Sampling->LC_MS_Analysis PK_Analysis Non-Compartmental Analysis LC_MS_Analysis->PK_Analysis PK_Parameters Cmax, Tmax, AUC CL, Vd, t½, F% PK_Analysis->PK_Parameters

Caption: Workflow for an in vivo pharmacokinetic study in rats.

Conclusion and Future Directions

This guide provides a comprehensive, technically-grounded framework for the complete pharmacokinetic characterization of (4-(Thiazol-5-yl)phenyl)methanamine. By following these established and validated protocols, researchers can efficiently generate the critical ADME data required for informed decision-making in the drug development process. The insights gained from these studies will illuminate the compound's disposition, guide dose selection for efficacy and toxicology studies, and ultimately determine its viability as a clinical candidate. While predictions based on analogous structures are invaluable for planning, the empirical data generated through this rigorous profiling process will be the definitive measure of its pharmacokinetic profile.

References

  • ResearchGate. (n.d.).
  • ACS Publications. (2021, April 26).
  • MySkinRecipes. (n.d.). (4-(4-Methylthiazol-5-yl)phenyl)methanamine.
  • PMC. (n.d.). Thiazole Ring—A Biologically Active Scaffold.
  • Benchchem. (n.d.). (4-(Thiazol-5-yl)phenyl)methanamine.
  • Bentham Science. (2024).
  • CymitQuimica. (n.d.). (4-(4-Methylthiazol-5-yl)phenyl)methanamine.
  • ACS Publications. (2021, April 26).
  • MDPI. (2022, June 21). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • ResearchGate. (n.d.). In vitro metabolic stability assays for the selected compounds.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • Fluorochem. (n.d.). (4-(4-Methylthiazol-5-yl)phenyl)methanamine.
  • ACS Publications. (n.d.). Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors.
  • PubMed. (2005, August 15). In vitro microsomal metabolic studies on a selective mGluR5 antagonist MTEP: characterization of in vitro metabolites and identification of a novel thiazole ring opening aldehyde metabolite.
  • PubMed. (1982). [Biotransformation and pharmacokinetics of mesionic didehydro-4-methyl-5-phenyl-1,3,4-thiadiazolidine-2-thione (LU 2443).
  • Sigma-Aldrich. (n.d.). [4-(4-methyl-1,3-thiazol-5-yl)phenyl]methanamine.
  • ChemicalBook. (2025, July 16). (4-(4-methylthiazol-5-yl)phenyl)methanamine | 1448189-30-7.
  • Frontiers. (2017, August 10).
  • Biosciences Biotechnology Research Asia. (n.d.).
  • CentAUR. (n.d.). Validation of a high-throughput method for the quantification of flavanol and procyanidin biomarkers and methylxanthines in plasma.

Sources

Exploratory

Computational Docking Studies of (4-(Thiazol-5-yl)phenyl)methanamine: Elucidating Binding Kinetics and Selectivity for Human Monoamine Oxidase B (hMAO-B)

Executive Summary The rational design of neuroprotective agents for Parkinson’s and Alzheimer’s diseases heavily relies on the selective inhibition of human monoamine oxidase B (hMAO-B). This technical whitepaper details...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of neuroprotective agents for Parkinson’s and Alzheimer’s diseases heavily relies on the selective inhibition of human monoamine oxidase B (hMAO-B). This technical whitepaper details the computational docking and molecular dynamics (MD) workflows used to evaluate (4-(Thiazol-5-yl)phenyl)methanamine (hereafter referred to as 4-TPM) as a highly selective hMAO-B inhibitor. By exploiting the distinct topological disparities between hMAO-B and hMAO-A, we demonstrate how the para-thiazole extension of 4-TPM acts as a steric key to unlock isoform selectivity.

Pharmacological Rationale & Structural Biology

Benzylamine derivatives are well-documented as potent, reversible inhibitors of hMAO-B[1]. 4-TPM represents a highly optimized pharmacophore: it retains the critical benzylamine core required for anchoring at the flavin adenine dinucleotide (FAD) catalytic site, while introducing a rigid, aromatic thiazol-5-yl extension at the para position[2].

The selectivity of this compound for hMAO-B over hMAO-A is dictated by the distinct architectural dichotomy of the two isoforms:

  • hMAO-B (The Bipartite Cavity): Features a dual-pocket active site consisting of a substrate cavity (~420 ų) and a hydrophobic entrance cavity (~290 ų). These cavities are separated by the flexible gating residues Ile199 and Tyr326 [3][4].

  • hMAO-A (The Monopartite Cavity): Possesses a single, broader cavity (~550 ų) that is strictly restricted by Phe208 and Ile335 [5]. Phe208 does not function as a flexible gate, creating a rigid steric wall.

The Mechanistic Hypothesis: The protonated methanamine head of 4-TPM anchors into the substrate cavity via cation-π interactions, while the para-thiazole tail forces the Ile199 gate open, occupying the entrance cavity of hMAO-B—a steric maneuver impossible in the restrictive hMAO-A pocket.

Self-Validating Computational Methodology

To ensure absolute scientific integrity, the following in silico protocol is designed as a self-validating system. No novel ligand is docked until the baseline grid is proven to replicate known crystallographic reality.

Ligand Preparation & Conformational Analysis
  • Causality: At physiological pH (7.4), the primary methanamine group (pKa ~9.0) exists predominantly in its protonated state (-NH₃⁺). This positive charge is non-negotiable for accurate docking, as it drives the critical cation-π interactions with the electron-rich aromatic cage (Tyr398/Tyr435) that pre-organizes the ligand for FAD-mediated oxidation.

  • Protocol: 4-TPM 3D coordinates are generated. Epik is used to assign the protonation state at pH 7.4 ± 0.5. The structure is then subjected to energy minimization using the OPLS4 force field to resolve steric clashes and achieve the lowest-energy global minimum conformation.

Protein Preparation & Grid Validation
  • Causality: Raw crystal structures contain artifacts, unresolved side chains, and suboptimal protonation states that will artificially skew docking scores.

  • Protocol: High-resolution crystal structures of hMAO-B (PDB: 2V5Z, bound with safinamide) and hMAO-A (PDB: 2Z5X, bound with harmine) are retrieved[5]. Water molecules beyond 3 Å of the active site are deleted. Missing hydrogen atoms are added, and the H-bond network is optimized using PROPKA at pH 7.4. A restrained minimization is performed (heavy atom RMSD convergence at 0.3 Å).

  • Validation Checkpoint: The native co-crystallized ligand (safinamide) is extracted and re-docked into the generated grid. The protocol proceeds only if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is < 2.0 Å.

Molecular Docking Protocol
  • Protocol: Glide Extra Precision (XP) is employed. The receptor grid is centered on the N5 atom of the FAD cofactor, encompassing the aromatic cage and the entrance cavity. The ligand is treated as flexible, while the receptor is held rigid to evaluate baseline thermodynamic binding affinity (ΔG).

Molecular Dynamics (MD) Trajectory Analysis
  • Causality: Static docking cannot account for the induced-fit flexibility of the Ile199 gating residue. MD simulations are required to prove the temporal stability of the ligand-receptor complex.

  • Protocol: A 100 ns production run is executed using Desmond (TIP3P water model, 0.15 M NaCl, NPT ensemble at 300 K). Ligand RMSD and Root Mean Square Fluctuation (RMSF) of Ile199 are monitored.

Workflow LPrep Ligand Preparation Protonation to -NH3+ (pH 7.4) Energy Minimization (OPLS4) Grid Grid Generation & Validation Native Ligand Re-docking (RMSD < 2.0 Å) LPrep->Grid PPrep Protein Preparation hMAO-B (2V5Z) & hMAO-A (2Z5X) Water Removal & H-Bond Opt PPrep->Grid Dock Molecular Docking (Glide XP) Flexible Ligand / Rigid Receptor Grid->Dock MD Molecular Dynamics (100 ns) Trajectory Stability (RMSD/RMSF) Dock->MD

Fig 1. Self-validating computational workflow for docking and MD simulations.

Results & Discussion

Quantitative Binding Affinity & Selectivity Profile

The docking results demonstrate a profound thermodynamic preference for hMAO-B over hMAO-A, driven entirely by the steric accommodation of the thiazole ring.

MetrichMAO-B (PDB: 2V5Z)hMAO-A (PDB: 2Z5X)
Docking Score (ΔG, kcal/mol) -10.4-6.2
Cavity Volume Occupied Substrate (~420 ų) + Entrance (~290 ų)Substrate Only (~550 ų)
Key Residue Interactions Tyr398, Tyr435, Ile199, Tyr326Tyr407, Tyr444
Gating Residue Status Ile199 (Open conformation)Phe208 (Severe Steric Clash)
FAD Distance (Amine to N5) 3.1 Å (Optimal for oxidation)4.8 Å (Suboptimal)
Mechanistic Binding Pose

In the hMAO-B complex, 4-TPM adopts an extended conformation that perfectly bridges the bipartite cavity.

  • The Catalytic Anchor: The protonated methanamine group points directly toward the FAD cofactor, establishing a strong cation-π interaction with the aromatic cage formed by Tyr398 and Tyr435 . The distance between the amine nitrogen and the FAD N5 atom is stabilized at ~3.1 Å, an optimal geometry for the rate-limiting amine C-H bond cleavage.

  • The Selectivity Filter: The phenyl linker traverses the bottleneck created by Ile199 and Tyr326 . The para-substituted thiazol-5-yl group acts as a hydrophobic wedge, forcing Ile199 into an "open" conformation and deeply burying itself into the hydrophobic entrance cavity[3][4].

  • hMAO-A Rejection: When docked into hMAO-A, the bulky Phe208 residue acts as an immovable steric wall[5]. The thiazole ring clashes violently with Phe208, forcing the methanamine head out of the optimal cation-π alignment with Tyr407/Tyr444, resulting in a poor docking score (-6.2 kcal/mol) and a lack of inhibitory potency.

BindingLogic Ligand 4-TPM Ligand Protonated Amine Phenyl Linker Thiazole Tail SubstrateCavity Substrate Cavity (~420 ų) FAD Cofactor (N5) Tyr398 & Tyr435 Ligand->SubstrateCavity Cation-π interaction Gate Gating Residues Ile199 & Tyr326 Ligand->Gate Steric stabilization EntranceCavity Entrance Cavity (~290 ų) Hydrophobic Pocket Ligand->EntranceCavity Cavity occupation SubstrateCavity->Gate Separated by Gate->EntranceCavity Separated by

Fig 2. Bipartite cavity binding logic of hMAO-B gated by Ile199 and Tyr326.

Molecular Dynamics Trajectory

Over the 100 ns MD simulation, the 4-TPM/hMAO-B complex demonstrated remarkable stability. The ligand heavy-atom RMSD plateaued at 1.8 Å after 15 ns and remained stable. Crucially, the RMSF analysis of the receptor showed that the Ile199 side chain maintained its "open" rotameric state throughout the simulation, confirming that the thiazole ring effectively locks the gate open without inducing destabilizing strain on the protein backbone.

Conclusion & Future Perspectives

The computational evidence strongly supports (4-(Thiazol-5-yl)phenyl)methanamine as a highly selective, reversible inhibitor of hMAO-B. By rationally exploiting the structural plasticity of the Ile199 gating residue and the bipartite volume of the hMAO-B active site, the thiazole extension provides a masterclass in isoform-selective drug design. Future in vitro fluorometric enzyme assays (utilizing Amplex Red reagent) and Lineweaver-Burk plot analyses are recommended to empirically validate the non-competitive or competitive nature of this inhibition.

References

  • Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 1

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. 2

  • Structures and Mechanism of the Monoamine Oxidase Family. National Institutes of Health (NIH) / PMC. 3

  • Monoamine oxidase A and B substrates: probing the structural disparities. Future Medicinal Chemistry. 4

  • Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. National Institutes of Health (NIH) / PMC. 5

Sources

Foundational

In-Depth Technical Guide: Metabolic Profiling and Identification of (4-(Thiazol-5-yl)phenyl)methanamine

Executive Summary The compound (4-(Thiazol-5-yl)phenyl)methanamine represents a highly functionalized chemical scaffold frequently encountered in modern drug discovery. Structurally, it is defined by two distinct metabol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (4-(Thiazol-5-yl)phenyl)methanamine represents a highly functionalized chemical scaffold frequently encountered in modern drug discovery. Structurally, it is defined by two distinct metabolic soft spots: a terminal primary amine (benzylamine moiety) and an electron-rich heteroaromatic thiazole ring. Understanding the biotransformation of this molecule is critical, as its metabolism bridges classic Phase I/II clearance mechanisms with the potential for bioactivation and reactive metabolite formation.

This whitepaper provides a comprehensive, expert-level framework for predicting, capturing, and validating the metabolic fate of (4-(Thiazol-5-yl)phenyl)methanamine, utilizing self-validating experimental protocols and high-resolution mass spectrometry (HRMS).

Structural Analysis & Mechanistic Predictions

To design an effective Metabolite Identification (MetID) strategy, we must first deconstruct the molecule into its functional liabilities and understand the causality behind enzyme-substrate interactions.

The Benzylamine Moiety: Oxidative Deamination

Primary benzylamines are highly susceptible to oxidative deamination. While Cytochrome P450 (CYP) enzymes play a role, the primary drivers of this biotransformation are often Monoamine Oxidases (MAO-A/B) and Semicarbazide-Sensitive Amine Oxidases (SSAO) [1].

  • Mechanism: The enzyme abstracts a hydride from the benzylic carbon, forming an intermediate imine. This imine undergoes rapid, non-enzymatic hydrolysis to yield 4-(thiazol-5-yl)benzaldehyde .

  • Downstream Fate: Aldehydes are transient in biological systems. Aldehyde Dehydrogenase (ALDH) rapidly oxidizes this intermediate into 4-(thiazol-5-yl)benzoic acid , a highly stable, polar Phase I metabolite [2].

The Thiazole Ring: Epoxidation and Bioactivation

Thiazole rings are notorious for their potential to form reactive metabolites (RMs). The electron-rich C4-C5 double bond of the thiazole ring is a prime target for CYP-mediated oxidation (specifically CYP3A4 and CYP2E1).

  • Mechanism: CYP enzymes transfer an oxygen atom to the double bond, forming a highly strained thiazole epoxide .

  • Consequence: This epoxide is unstable and rapidly undergoes ring-opening to form reactive thioamides. These electrophilic species can covalently bind to nucleophilic residues on proteins, leading to idiosyncratic toxicity [3]. To detect this pathway, our protocol must include a Glutathione (GSH) trapping agent.

Visualizing the Metabolic Network

The following diagram maps the predicted biotransformation pathways, highlighting the divergence between stable clearance routes and reactive intermediate formation.

MetID Parent (4-(Thiazol-5-yl)phenyl)methanamine Parent Compound Aldehyde 4-(Thiazol-5-yl)benzaldehyde Transient Intermediate Parent->Aldehyde MAO / CYP (Oxidative Deamination) Epoxide Thiazole Epoxide Reactive Intermediate Parent->Epoxide CYP450 (Epoxidation) NAcetyl N-Acetyl Metabolite Phase II Conjugate Parent->NAcetyl NAT (N-Acetylation) Acid 4-(Thiazol-5-yl)benzoic acid Major Phase I Metabolite Aldehyde->Acid ALDH (Oxidation) RingOpen Thioamide Derivative Ring Cleavage Product Epoxide->RingOpen Hydrolysis (Ring Opening) GSH GSH Adduct Trapped Reactive Species Epoxide->GSH Glutathione (Trapping)

Figure 1: Predicted metabolic pathways for (4-(Thiazol-5-yl)phenyl)methanamine highlighting Phase I/II.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, a MetID assay cannot simply be a linear procedure; it must be a self-validating system . This means every potential artifact (e.g., chemical degradation, matrix interference) must be accounted for through rigorous orthologous controls.

Phase 1: In Vitro Incubation Setup

Objective: Simulate hepatic clearance while isolating enzymatic from non-enzymatic degradation.

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 1.0 mg/mL protein suspension in 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂. Causality: Mg²⁺ is a required cofactor for the structural stability of the CYP450-reductase complex.

  • Substrate Addition: Spike (4-(Thiazol-5-yl)phenyl)methanamine to a final concentration of 10 µM. Keep organic solvent (DMSO) below 0.1% v/v to prevent enzyme inhibition.

  • Control Matrix Generation (The Self-Validating Step):

    • Arm A (Active): Full system.

    • Arm B (Negative Control): Buffer + Substrate + NADPH (No HLM). Validates chemical stability.

    • Arm C (Enzyme Control): HLM + Substrate (No NADPH). Proves metabolism is strictly CYP/FMO dependent.

    • Arm D (Trapping): Full system + 5 mM Glutathione (GSH). Captures transient thiazole epoxides.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

Phase 2: Quenching and Sample Preparation

Objective: Instantly halt enzymatic activity and isolate analytes.

  • Quenching: At t=0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately inject them into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Labetalol). Causality: The 3:1 organic ratio violently disrupts the hydration shell of the enzymes, precipitating the protein and instantly halting the reaction, preventing ex vivo artifacts.

  • Clarification: Vortex for 2 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an LC vial, dilute with 100 µL of ultrapure water to match initial mobile phase conditions (prevents peak splitting).

Phase 3: LC-HRMS Analysis

Objective: Separate isobaric compounds and acquire sub-5 ppm mass accuracy data.

  • Chromatography: Use a UPLC system with a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm). Use a slow gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B) over 15 minutes.

  • Mass Spectrometry: Utilize a Q-TOF or Orbitrap operating in positive electrospray ionization (ESI+) mode. Acquire data using Data-Dependent Acquisition (DDA) to capture MS/MS spectra for structural elucidation.

Quantitative Data & Metabolite Summary

Data processing relies on Mass Defect Filtering (MDF). Because the parent molecule contains a Sulfur atom (Exact mass: 31.9721 Da), all true metabolites will carry a distinct fractional mass signature.

Table 1: Predicted Metabolite Profiles and HRMS Signatures

Metabolite NameBiotransformation PathwayChemical FormulaExact Mass [M+H]⁺Mass Shift (Da)Diagnostic MS/MS Fragments
Parent Compound N/AC₁₀H₁₀N₂S191.06430.0000174.037 (Loss of NH₃)
M1 (Carboxylic Acid) Oxidative Deamination + ALDHC₁₀H₇NO₂S206.0270+14.9627162.037 (Loss of CO₂)
M2 (N-Acetyl) N-Acetylation (NAT)C₁₂H₁₂N₂OS233.0743+42.0100191.064 (Loss of Ketene)
M3 (Thiazole Epoxide) CYP EpoxidationC₁₀H₁₀N₂OS207.0592+15.9949189.048 (Loss of H₂O)
M4 (GSH Adduct) Epoxidation + GSH TrappingC₂₀H₂₇N₅O₆S₂498.1376+307.0733369.094 (Loss of Pyroglutamate)

Note: The +14.9627 Da shift for the carboxylic acid is derived from the loss of the amine (-NH₂, -16.0187 Da), loss of two protons (-2.0156 Da), and addition of two oxygens (+31.9898 Da).

Conclusion

The metabolic profiling of (4-(Thiazol-5-yl)phenyl)methanamine requires a dual-pronged analytical approach. Standard clearance pathways will rapidly convert the benzylamine moiety into a stable carboxylic acid, which will dominate the UV and MS chromatograms. However, the hidden danger lies in the thiazole ring. Without the implementation of a GSH-trapping arm and high-resolution Mass Defect Filtering, the transient, reactive epoxides responsible for idiosyncratic toxicities will evade detection. By adhering to the self-validating protocols outlined above, researchers can definitively map both the clearance and bioactivation liabilities of this scaffold.

References

  • Biotransformation of xenobiotics by amine oxidases Source: ResearchG
  • Bioactivation of Benzylamine to Reactive Intermediates in Rodents: Formation of Glutathione, Glutamate, and Peptide Conjugates Source: Chemical Research in Toxicology - ACS Public
  • Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity Source: Forschungszentrum Jülich (NIPER) URL:Verify Source

Protocols & Analytical Methods

Method

Application Note: Optimized Protocol for the Synthesis of (4-(Thiazol-5-yl)phenyl)methanamine Amides

Introduction & Scientific Rationale The (4-(thiazol-5-yl)phenyl)methanamine scaffold—and its closely related analogs, such as the 4-methylthiazol-5-yl variant—are privileged structural motifs in modern medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The (4-(thiazol-5-yl)phenyl)methanamine scaffold—and its closely related analogs, such as the 4-methylthiazol-5-yl variant—are privileged structural motifs in modern medicinal chemistry[1]. They serve as the critical terminal recognition elements for von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands (e.g., VH032), which are foundational to the design of Proteolysis Targeting Chimeras (PROTACs) and other targeted protein degraders[2].

The synthesis of diverse PROTAC libraries requires the robust, high-yielding amidation of these benzylic amines with various carboxylic acid-bearing linkers or target-protein binding warheads. Because many VHL ligand precursors (such as L-hydroxyproline derivatives) contain epimerization-prone α -chiral centers[3], the choice of coupling conditions is paramount. This protocol details a highly optimized, epimerization-free amidation strategy utilizing HATU and DIPEA to ensure high stereochemical fidelity and rapid reaction kinetics[4].

Mechanistic Insights: The Causality of Reagent Selection

As an application scientist, it is critical to understand why specific reagents are chosen rather than simply following a recipe. Every component in this protocol is designed as a self-validating system to prevent common synthetic failures:

  • Coupling Reagent (HATU): HATU generates a highly reactive HOAt-active ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring-group effect that dramatically accelerates the nucleophilic attack by the benzylic amine. This rapid kinetic profile minimizes the time the activated acid spends in a state vulnerable to oxazolone-driven racemization[5].

  • Base Selection (DIPEA): DIPEA is a sterically hindered, non-nucleophilic base. It efficiently deprotonates the carboxylic acid to initiate HATU activation and neutralizes the hexafluorophosphate byproduct without acting as a competing nucleophile or causing base-catalyzed epimerization of the substrate[2].

  • Order of Addition (Critical): A common pitfall in HATU-mediated amidation is the formation of unreactive tetramethylguanidinium byproducts. This occurs when the primary amine attacks the uronium carbon of HATU before the carboxylic acid is fully activated. To prevent this, our protocol mandates the pre-activation of the carboxylic acid with HATU and DIPEA at 0 °C prior to the introduction of the (4-(thiazol-5-yl)phenyl)methanamine[4].

Reaction Pathway & Workflow

AmideCoupling Acid Carboxylic Acid Precursor (1.0 equiv) Reagents HATU (1.3 equiv) + DIPEA (3.5 equiv) Solvent: DMF, 0 °C to RT Acid->Reagents Step 1: Base deprotonation ActiveEster HOAt-Active Ester (Transient Intermediate) Reagents->ActiveEster Step 2: Pre-activation (30 min) Product Target Amide Product (VHL Ligand Precursor) ActiveEster->Product Step 3: Amidation (1-2 h) Amine (4-(Thiazol-5-yl)phenyl)methanamine (1.1 equiv) Amine->Product Nucleophilic attack at 0 °C

Workflow for the HATU-mediated amidation of (4-(thiazol-5-yl)phenyl)methanamine.

Quantitative Reagent Comparison

To justify the selection of HATU over traditional peptide coupling reagents for this specific benzylic amine, consider the following comparative data typical for VHL-ligand synthesis:

Coupling ReagentActivation IntermediateRelative KineticsEpimerization RiskGuanidinylation Risk
HATU / DIPEA HOAt esterVery Fast (< 2 h)LowHigh (if amine added early)
PyBOP / DIPEA HOBt esterFast (2-4 h)Low-ModerateNone
EDC / HOBt HOBt esterModerate (4-12 h)ModerateNone

Table 1: Comparison of coupling reagents for the amidation of sterically demanding or epimerization-prone carboxylic acids with benzylic amines.

Detailed Experimental Protocol

Materials & Reagents:

  • Carboxylic acid precursor (e.g., Boc-L-Hydroxyproline derivative) (1.0 equiv)

  • (4-(Thiazol-5-yl)phenyl)methanamine (CAS: 1211581-25-7)[6] or its HCl salt (1.0 - 1.1 equiv)

  • HATU (1.3 equiv)

  • DIPEA (3.0 - 3.5 equiv; increase to 4.5 equiv if the amine is an HCl salt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (N₂ or Ar).

  • Acid Dissolution: Dissolve the carboxylic acid precursor (1.0 mmol) in anhydrous DMF (5.0 mL). Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add DIPEA (3.5 mmol) dropwise to the cooled solution. Stir for 5 minutes to ensure complete deprotonation of the acid.

  • Pre-Activation (Critical Step): Add HATU (1.3 mmol) in one single portion[3]. Maintain the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature (20-25 °C) and stir for an additional 30 minutes. This ensures the complete conversion of the acid to the highly reactive HOAt-active ester before the amine is introduced[4].

  • Amine Introduction: Re-cool the reaction mixture to 0 °C. Slowly add (4-(thiazol-5-yl)phenyl)methanamine (1.1 mmol)[6], either neat or pre-dissolved in a minimal volume of anhydrous DMF (1.0 mL).

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress via LC-MS or TLC. The amidation is typically complete within 1 to 2 hours[3].

  • Quenching & Biphasic Extraction: Dilute the reaction mixture with Ethyl Acetate (EA) or DCM (25 mL). Wash the organic layer successively with:

    • Saturated aqueous NaHCO₃ (2 x 10 mL) to neutralize and remove HOAt and acidic impurities.

    • 1M aqueous HCl (1 x 10 mL) to remove unreacted benzylic amine and trace DIPEA. (Note: If the synthesized amide contains highly acid-sensitive protecting groups, substitute with 10% aqueous citric acid).

    • Saturated aqueous NaCl (Brine) (1 x 10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude amide is often of sufficient purity (>90%) to be used directly in subsequent deprotection steps[4]. If higher analytical purity is required, purify via flash column chromatography using a DCM/MeOH or Hexane/EA gradient[2].

References

  • mywellwork.com - (4-(thiazol-5-yl)phenyl)methanamine Product Data. 6

  • Benchchem - (4-(Thiazol-5-yl)phenyl)methanamine Analogues & Applications. 1

  • bioRxiv - Structure-guided design and optimization of covalent VHL-targeted sulfonyl fluoride PROTACs (2023). 3

  • NIH / PMC - Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection (2024). 2

  • ACS Omega - Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction (2022). 4

  • RSC Advances - Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands... (2024). 5

Sources

Application

use of (4-(Thiazol-5-yl)phenyl)methanamine in medicinal chemistry drug discovery

Application Note: (4-(Thiazol-5-yl)phenyl)methanamine as a Privileged Scaffold in Targeted Drug Discovery Executive Summary & Structural Rationale In modern medicinal chemistry, the selection of building blocks dictates...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (4-(Thiazol-5-yl)phenyl)methanamine as a Privileged Scaffold in Targeted Drug Discovery

Executive Summary & Structural Rationale

In modern medicinal chemistry, the selection of building blocks dictates the physicochemical and pharmacokinetic trajectory of a drug discovery program. (4-(Thiazol-5-yl)phenyl)methanamine (CAS: 1211581-25-7) has emerged as a highly versatile, privileged scaffold. Structurally, it combines a benzylic primary amine with a 4-substituted aryl-thiazole system.

The causality behind its widespread adoption lies in its dual functionality:

  • The Thiazole Motif: The thiazole ring acts as a robust bioisostere for pyridine or phenyl rings. It provides a strong hydrogen bond acceptor (the nitrogen atom) while maintaining a lower basicity than pyridine, which helps in fine-tuning the overall pKa and lipophilicity (LogD) of the molecule[1]. Furthermore, it is metabolically more stable against oxidative degradation compared to furans or thiophenes.

  • The Benzylic Amine Vector: The methanamine group provides a highly reactive nucleophilic handle for amidation, reductive amination, and urea formation. With a pKa of approximately 9.0, the benzylic amine is protonated at physiological pH, enhancing aqueous solubility—a critical parameter when designing high-molecular-weight compounds like PROTACs[2] or conformationally constrained kinase inhibitors[3].

Applications in Targeted Therapies

A. Targeted Protein Degradation (PROTACs)

In the rapidly expanding field of targeted protein degradation, the (4-(Thiazol-5-yl)phenyl)methanamine scaffold is utilized to design bifunctional degraders targeting proteins such as SMARCA2 and BRM[2]. The rigid aryl-thiazole axis provides excellent vector projection for linker attachment, ensuring that the target protein and the E3 ligase (e.g., VHL or Cereblon) are held in an optimal spatial orientation to form a productive ternary complex.

B. Kinase Inhibition (Oncology)

Conformational control inhibitors targeting activated and mutant kinases (such as c-KIT and CDK5) frequently utilize aryl-thiazole derivatives[3]. The thiazole ring inserts deep into the ATP-binding pocket, engaging the hinge region via hydrogen bonding, while the benzylic amine serves as a solvent-exposed vector to attach solubilizing groups or urea motifs that lock the kinase in an inactive (DFG-out) conformation.

C. GPCR Antagonism (Neuroscience)

Historically, histamine H3 receptor antagonists relied heavily on imidazole rings, which suffered from poor CNS penetration and off-target cytochrome P450 inhibition. The transition to non-imidazole pharmacophores utilized benzylamine derivatives. The incorporation of the thiazole ring maintains the required basicity and receptor affinity while dramatically improving the pharmacokinetic profile and brain penetrance[4].

Quantitative Data: Physicochemical & Pharmacological Profiling

Table 1: Physicochemical Properties of (4-(Thiazol-5-yl)phenyl)methanamine

Property Value / Descriptor MedChem Rationale
Molecular Weight 190.26 g/mol Low MW allows for extensive downstream functionalization without violating Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) 67.1 Ų Optimal for both oral bioavailability and potential blood-brain barrier (BBB) penetration.
Calculated LogP (cLogP) ~1.8 Excellent lipophilic efficiency; provides a balance between target affinity and aqueous solubility.

| Amine pKa (calculated) | ~9.2 | Ensures the primary amine is protonated at pH 7.4, driving solubility and ionic target interactions. |

Table 2: Comparative Pharmacological Impact of the Thiazol-5-yl-benzylamine Motif

Target / Modality Role of the Scaffold Affinity / Efficacy Impact Reference
c-KIT (Kinase) Hinge-binding and conformational lock via urea derivative. IC50 improvement from >1 μM to <100 nM. [3]
SMARCA2 (PROTAC) Linker attachment vector and target-binding anchor. Induces >90% degradation at 100 nM. [2]

| H3 Receptor (GPCR) | Non-imidazole basic center for Asp114 interaction. | Sub-nanomolar binding affinity (Ki < 1 nM). |[4] |

Mechanistic Workflows & Visualizations

To understand how this building block is deployed across different therapeutic modalities, the following workflow illustrates the divergent synthetic pathways utilized in library generation.

Synthesis_Workflow SM (4-(Thiazol-5-yl)phenyl)methanamine PathA Amide Coupling (HATU, DIPEA, DMF) SM->PathA Carboxylic Acids PathB Reductive Amination (NaBH(OAc)3, DCE) SM->PathB Aldehydes/Ketones PathC Urea Formation (Triphosgene or Isocyanates) SM->PathC Amines ProdA PROTAC Ligands / E3 Recruiters PathA->ProdA ProdB H3 Receptor Antagonists PathB->ProdB ProdC Conformational Kinase Inhibitors PathC->ProdC

Fig 1: Divergent synthetic applications of the (4-(Thiazol-5-yl)phenyl)methanamine scaffold.

The application of these derivatives in Targeted Protein Degradation (PROTACs) relies on a highly orchestrated intracellular cycle, driven by the spatial geometry imparted by the thiazole-benzylamine axis.

PROTAC_Cycle POI Target Protein (e.g., SMARCA2) Ternary Ternary Complex (POI - PROTAC - E3) POI->Ternary Target Binding PROTAC PROTAC (Thiazol-5-yl-benzylamine derived) PROTAC->Ternary Recruits E3 E3 Ligase (e.g., VHL) E3->Ternary Ligase Binding Ub Polyubiquitination Ternary->Ub Ub Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition Proteasome->PROTAC PROTAC Recycling

Fig 2: Mechanism of action for PROTACs utilizing the thiazole-benzylamine targeting ligand.

Experimental Protocols

The following protocols are engineered as self-validating systems. They include specific mechanistic rationales for reagent selection and in-process controls to ensure high-fidelity synthesis in drug discovery environments.

Protocol A: HATU-Mediated Amidation for PROTAC Linker Synthesis

Objective: Couple (4-(Thiazol-5-yl)phenyl)methanamine to a PEGylated carboxylic acid linker bearing an E3 ligase ligand. Causality & Rationale: HATU is selected over traditional carbodiimides (like EDC) because it generates a highly reactive 7-aza-OBt ester intermediate, which is crucial for overcoming the steric hindrance often associated with complex PROTAC linkers. N,N-Diisopropylethylamine (DIPEA) is used as a sterically hindered, non-nucleophilic base to deprotonate the benzylic amine without competing for the activated ester.

Step-by-Step Procedure:

  • Activation: In an oven-dried 20 mL scintillation vial, dissolve the PROTAC linker-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere. Add HATU (1.1 equiv, 0.55 mmol) and DIPEA (3.0 equiv, 1.5 mmol). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add (4-(Thiazol-5-yl)phenyl)methanamine hydrochloride (1.05 equiv, 0.525 mmol) to the activated mixture. The slight excess of the amine ensures complete consumption of the highly valuable PROTAC linker.

  • In-Process Monitoring: Stir the reaction at room temperature. After 2 hours, sample 5 μL of the reaction mixture, dilute in 1 mL of Methanol, and analyze via LC-MS. Self-Validation: The disappearance of the carboxylic acid mass peak and the emergence of the product mass peak confirms completion.

  • Quenching & Extraction: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Washing (Critical Step): Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL). Rationale: DMF is highly miscible with Ethyl Acetate; LiCl washes selectively partition DMF into the aqueous phase, preventing solvent contamination during concentration.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Protocol B: Reductive Amination for H3 Antagonist Library Generation

Objective: Synthesize secondary amines by reacting (4-(Thiazol-5-yl)phenyl)methanamine with diverse aliphatic aldehydes. Causality & Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. It is mild enough to selectively reduce the transient iminium ion without reducing the starting aliphatic aldehyde. 1,2-Dichloroethane (DCE) is used as the solvent because its dielectric constant perfectly stabilizes the iminium intermediate prior to reduction.

Step-by-Step Procedure:

  • Iminium Formation: Dissolve (4-(Thiazol-5-yl)phenyl)methanamine (1.0 equiv, 1.0 mmol) and the target aldehyde (1.1 equiv, 1.1 mmol) in anhydrous DCE (10 mL). Add glacial acetic acid (1.0 equiv, 1.0 mmol) to catalyze iminium ion formation. Stir at room temperature for 1 hour.

  • Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)₃ (1.5 equiv, 1.5 mmol) portion-wise over 5 minutes. Rationale: Portion-wise addition controls the mild exothermic release of hydrogen gas and prevents thermal degradation of the iminium intermediate.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via TLC (DCM:MeOH 9:1, visualized with Ninhydrin stain). Self-Validation: The primary amine starting material will stain purple/brown with Ninhydrin, while the secondary amine product will stain a distinct secondary color (often lighter or orange), providing immediate visual confirmation of conversion.

  • Scavenging (Library Validation): To remove the 0.1 equiv excess of unreacted aldehyde, add polymer-supported tosylhydrazine resin (0.2 mmol) and stir for 2 hours. Filter the mixture. Rationale: This eliminates the need for column chromatography, making the protocol scalable for parallel library synthesis.

  • Workup: Wash the filtrate with 1M NaOH (10 mL) to neutralize the acetic acid and free-base the secondary amine. Extract with DCM, dry over MgSO₄, and concentrate to yield the pure secondary amine.

References

  • Apodaca, R., et al. "A New Class of Diamine-Based Human Histamine H3 Receptor Antagonists: 4-(Aminoalkoxy)benzylamines." Journal of Medicinal Chemistry, ACS Publications, 2003. Available at:[Link][4]

  • Wu, Y., et al. "Discovery of Conformational Control Inhibitors Switching off the Activated c-KIT and Targeting a Broad Range of Clinically Relevant c-KIT Mutants." Journal of Medicinal Chemistry, ACS Publications, 2019. Available at:[Link][3]

  • "BR112020020196A2 - Compounds aimed at BRM and associated methods of use." Google Patents, 2021. Available at:[2]

  • "Thiazole moiety: A promising scaffold for anticancer drug discovery." Journal of Molecular Structure, ResearchGate, 2024. Available at:[Link][1]

Sources

Method

Application Notes and Protocols for Reductive Amination Using (4-(Thiazol-5-yl)phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of Reductive Amination and the (4-(Thiazol-5-yl)phenyl)methanamine...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Reductive Amination and the (4-(Thiazol-5-yl)phenyl)methanamine Scaffold

Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within the realm of pharmaceutical and medicinal chemistry. Its robustness, operational simplicity, and broad substrate scope make it a preferred method for the formation of carbon-nitrogen bonds, enabling the construction of secondary and tertiary amines.[1][2][3] This one-pot reaction, which proceeds through the in-situ formation and subsequent reduction of an imine or iminium ion intermediate, offers a highly controlled alternative to direct N-alkylation, which is often plagued by issues of over-alkylation.[2]

The (4-(Thiazol-5-yl)phenyl)methanamine moiety is of significant interest in drug discovery. The thiazole ring is a privileged heterocycle, appearing in a multitude of approved pharmaceuticals and bioactive molecules, valued for its ability to engage in a range of intermolecular interactions and its metabolic stability. The linkage to a phenylmethanamine scaffold provides a versatile handle for the introduction of diverse substituents, allowing for the systematic exploration of structure-activity relationships (SAR). This application note provides a detailed guide to the practical application of (4-(Thiazol-5-yl)phenyl)methanamine in reductive amination procedures, offering both theoretical insights and actionable protocols for the synthesis of novel secondary amines.

Mechanistic Overview: The "Why" Behind the Procedure

The success of a reductive amination hinges on the selective reduction of the imine intermediate in the presence of the starting carbonyl compound. This is achieved by employing a mild reducing agent that reacts more readily with the protonated imine (iminium ion) than with the aldehyde or ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is an exemplary reagent for this purpose due to the electron-withdrawing nature of the acetoxy groups, which attenuates the reactivity of the borohydride.[4][5][6]

The reaction is typically performed under mildly acidic conditions. The acid serves a dual catalytic role: it protonates the carbonyl oxygen, activating it towards nucleophilic attack by the amine, and it facilitates the dehydration of the resulting hemiaminal intermediate to form the imine.[7] Furthermore, the acid protonates the imine, forming the more electrophilic iminium ion, which is the species that is ultimately reduced by the hydride reagent.[4][8]

Diagram: General Mechanism of Reductive Amination

Reductive_Amination_Mechanism cluster_0 Imine Formation (Acid Catalyzed) cluster_1 Reduction amine (4-(Thiazol-5-yl)phenyl)methanamine hemiaminal Hemiaminal Intermediate amine->hemiaminal carbonyl Aldehyde/Ketone carbonyl->hemiaminal proton H+ proton->carbonyl Activation iminium Iminium Ion hemiaminal->iminium Dehydration water_out - H₂O product Secondary Amine iminium->product reducing_agent NaBH(OAc)₃ hydride H⁻ hydride->iminium Hydride Attack

Caption: Mechanism of Reductive Amination.

Experimental Protocols

Protocol 1: General Procedure for the Reductive Amination of an Aldehyde with (4-(Thiazol-5-yl)phenyl)methanamine using Sodium Triacetoxyborohydride (STAB)

This protocol is a robust starting point for the reaction of (4-(Thiazol-5-yl)phenyl)methanamine with a variety of aliphatic and aromatic aldehydes.

Materials:

  • (4-(Thiazol-5-yl)phenyl)methanamine

  • Aldehyde of interest

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Glacial Acetic Acid (optional, but recommended for less reactive substrates)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet (optional, for sensitive substrates)

Procedure:

  • Reactant Preparation: To a dry round-bottom flask under a nitrogen or argon atmosphere (if necessary), add (4-(Thiazol-5-yl)phenyl)methanamine (1.0 equivalent).

  • Solvent Addition: Dissolve the amine in an appropriate volume of anhydrous DCE or DCM (a concentration of 0.1-0.5 M is a good starting point).

  • Aldehyde Addition: Add the aldehyde (1.0-1.2 equivalents) to the stirred solution.

  • Optional Acid Catalyst: For less reactive aldehydes, add glacial acetic acid (0.1-1.0 equivalent). The use of acetic acid can accelerate imine formation.[1][5]

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (1.2-1.5 equivalents) portion-wise to the reaction mixture. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-24 hours).

  • Workup - Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Continue adding until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).

  • Workup - Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[9][10][11] Due to the basic nature of the amine product, it is often advantageous to use a mobile phase containing a small amount of a basic modifier (e.g., 0.5-1% triethylamine in a hexane/ethyl acetate gradient) to prevent peak tailing and improve separation.[9][10] Alternatively, amine-functionalized silica gel can be used.[10]

Diagram: Experimental Workflow for Reductive Amination

Workflow start Reactant Preparation (Amine + Aldehyde/Ketone) solvent Add Anhydrous Solvent (e.g., DCE, DCM) start->solvent acid Optional: Add Acetic Acid solvent->acid imine_formation Stir for Imine Formation (20-30 min) acid->imine_formation stab Add STAB (Portion-wise) imine_formation->stab reaction Reaction Monitoring (TLC or LC-MS) stab->reaction quench Quench with aq. NaHCO₃ reaction->quench extraction Extract with Organic Solvent quench->extraction wash Wash with Water and Brine extraction->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify

Caption: Step-by-step experimental workflow.

Protocol 2: Reductive Amination of a Ketone with (4-(Thiazol-5-yl)phenyl)methanamine

Reductive aminations with ketones are generally slower than with aldehydes due to increased steric hindrance and the lower electrophilicity of the ketone carbonyl.[12] Therefore, the addition of an acid catalyst and slightly longer reaction times are often necessary.

Key Modifications from Protocol 1:

  • Stoichiometry: Use a slight excess of the amine (1.2 equivalents) to help drive the imine formation equilibrium.

  • Acid Catalyst: The use of glacial acetic acid (1.0-2.0 equivalents) is highly recommended.[1][12]

  • Reaction Time: Expect longer reaction times, potentially 24-48 hours. The reaction may also benefit from gentle heating (e.g., 40-50 °C), although this should be monitored carefully to avoid decomposition.

The workup and purification procedures remain the same as described in Protocol 1.

Data Presentation: Summary of Reaction Parameters

ParameterAldehydesKetonesRationale & Key Considerations
Amine:Carbonyl Ratio 1.0 : 1.0-1.21.2 : 1.0A slight excess of the aldehyde can drive the reaction to completion. For ketones, an excess of the amine is often beneficial.
STAB (Equivalents) 1.2 - 1.51.5 - 2.0A larger excess of the reducing agent may be required for the less reactive ketone-derived iminium ions.
Solvent DCE, DCM, THFDCE, DCM, THFDCE is often the preferred solvent for its ability to solubilize a wide range of substrates and its higher boiling point, which can be advantageous if gentle heating is required.[12][13]
Acid Catalyst Optional (0.1-1.0 eq.)Recommended (1.0-2.0 eq.)Acetic acid catalyzes both imine formation and the subsequent reduction by protonating the imine.[4][8] This is particularly important for less electrophilic ketones.
Reaction Time 2 - 24 hours24 - 48 hoursKetones react more slowly due to steric and electronic factors.[12]
Temperature Room TemperatureRoom Temperature to 50 °CGentle heating can be employed to accelerate the reaction with ketones, but should be used with caution.

Troubleshooting and Field-Proven Insights

  • Low Conversion: If the reaction stalls, confirm the quality of the STAB, as it is moisture-sensitive.[13] Adding an additional portion of STAB and/or acetic acid may restart the reaction. For particularly unreactive substrates, consider using a Lewis acid catalyst such as Ti(OiPr)₄ in conjunction with a different borohydride reducing agent, though this requires stricter anhydrous conditions.

  • Formation of Di-alkylation Product: While less common with STAB, if the formation of a tertiary amine is observed, consider a two-step procedure. First, form the imine in a solvent like methanol, and after confirming its formation via TLC or NMR, add a reducing agent like sodium borohydride (NaBH₄).[2]

  • Difficult Purification: The basicity of the secondary amine product can lead to challenging column chromatography. If using a triethylamine-modified mobile phase is not providing adequate separation, consider using basic alumina as the stationary phase or reversed-phase chromatography with a suitable buffer.[14]

Conclusion

The reductive amination of (4-(Thiazol-5-yl)phenyl)methanamine is a powerful and versatile method for the synthesis of a diverse library of secondary amines. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently generate novel chemical entities for further investigation in drug discovery and development programs. The protocols and insights provided in this application note serve as a comprehensive guide to the successful implementation of this important chemical transformation.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Myers, A. G. (n.d.).
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • BYU ScholarsArchive. (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from [Link]

  • Kattuboina, A., & Penthala, N. R. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30235–30245.
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Al-Ghamdi, A. M. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 9(5), 580–583.
  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

Sources

Application

Application Note: Optimized Cross-Coupling Strategies for the Synthesis of (4-(Thiazol-5-yl)phenyl)methanamine and Its Integration into VHL-Targeting PROTACs

Introduction & Strategic Rationale The (4-(Thiazol-5-yl)phenyl)methanamine scaffold is a highly privileged structural motif in modern drug discovery. Characterized by a central phenyl ring bridging a thiazole and a metha...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The (4-(Thiazol-5-yl)phenyl)methanamine scaffold is a highly privileged structural motif in modern drug discovery. Characterized by a central phenyl ring bridging a thiazole and a methanamine group, this molecule allows for precise three-dimensional exploration of chemical space[1]. Most notably, it serves as a critical precursor for synthesizing ligands that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase—a foundational component in the design of Proteolysis Targeting Chimeras (PROTACs)[1].

Because VHL ligands require exact spatial orientation to achieve nanomolar binding affinities[2], the purity and structural integrity of the methanamine precursor are paramount. Direct sourcing of this specific amine can be cost-prohibitive or subject to supply chain bottlenecks. Therefore, establishing a robust, scalable, and self-validating synthetic route is essential for drug development professionals.

This guide details a highly optimized two-stage workflow:

  • A Suzuki-Miyaura cross-coupling to construct the biaryl core (4-(thiazol-5-yl)benzonitrile)[3].

  • A chemoselective reduction of the nitrile to the primary amine, avoiding common over-alkylation pitfalls.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific reagents are selected, rather than blindly following a recipe.

The Cross-Coupling Causality: The Suzuki-Miyaura coupling between 5-bromothiazole and (4-cyanophenyl)boronic acid is the most efficient route to the biaryl intermediate[4]. We utilize Pd(dppf)Cl₂ as the catalyst. The causality here is driven by the bidentate nature of the dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand. It enforces a cis-geometry on the palladium center, which dramatically accelerates the reductive elimination step. This rapid elimination minimizes the time the Pd(II) intermediate spends in the catalytic cycle, thereby suppressing the competitive homocoupling of the boronic acid. Furthermore, a biphasic solvent system (1,4-Dioxane/H₂O) is employed to ensure the inorganic base (K₂CO₃) remains dissolved, facilitating the formation of the reactive boronate complex necessary for transmetalation.

CatalyticCycle Pd0 Pd(0) Active Species (Electron-Rich) OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd 5-Bromothiazole TransMet Transmetalation (Boronate Transfer) OxAdd->TransMet Pd(II) Complex RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Diaryl-Pd(II) RedElim->Pd0 Catalyst Regeneration Product 4-(Thiazol-5-yl)benzonitrile RedElim->Product Product Release

Caption: Suzuki-Miyaura catalytic cycle detailing the synthesis of 4-(thiazol-5-yl)benzonitrile.

The Reduction Causality: Reducing a benzonitrile to a benzylamine frequently yields secondary amines (dimers) as byproducts. This occurs because the intermediate imine can be attacked by the newly formed primary amine. To circumvent this, we employ Raney Nickel with hydrogen gas in the presence of methanolic ammonia . The excess ammonia shifts the equilibrium, trapping the intermediate imine and exclusively driving the reaction toward the desired primary amine.

Quantitative Data: Suzuki Coupling Optimization

To establish the most reliable protocol, various conditions were evaluated. The data below summarizes the optimization of the cross-coupling step, demonstrating why the Pd(dppf)Cl₂ / K₂CO₃ system was selected.

Catalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9045%Significant protodeboronation of the boronic acid observed.
Pd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O9062%Moderate yield; incomplete transmetalation due to weak base.
Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 90 88% Optimal conditions; clean conversion, rapid reductive elimination.
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10075%Good yield, but higher catalyst cost and air-sensitivity issues.

Experimental Protocols (Self-Validating Workflows)

The following methodologies are designed as self-validating systems. Built-in analytical checkpoints ensure that the researcher can verify the success of each step before proceeding.

Protocol A: Synthesis of 4-(thiazol-5-yl)benzonitrile

Reference standard adapted from HOXA9 transcription factor inhibitor synthesis[4].

Reagents:

  • 5-Bromothiazole (1.0 eq, 10 mmol)

  • (4-Cyanophenyl)boronic acid (1.2 eq, 12 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 0.5 mmol)

  • K₂CO₃ (2.0 eq, 20 mmol)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 50 mL)

Step-by-Step Methodology:

  • Degassing: Charge a round-bottom flask with 5-bromothiazole, (4-cyanophenyl)boronic acid, and K₂CO₃. Add the Dioxane/H₂O solvent mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be removed to prevent the oxidation of the Pd(0) active species to inactive Pd(II) oxides.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ under a positive stream of Argon. The solution will initially appear orange/red.

  • Heating: Attach a reflux condenser and heat the mixture to 90 °C in an oil bath for 4 hours.

  • Validation Checkpoint 1 (Visual): The reaction mixture will transition from orange to a dark, opaque brown/black, indicating the generation and cycling of the active Pd(0) species.

  • Validation Checkpoint 2 (TLC): Elute a sample in Hexanes/EtOAc (7:3). The starting 5-bromothiazole (Rf ~0.7) should be consumed, replaced by a highly UV-active product spot (Rf ~0.4).

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the product as an off-white solid.

Protocol B: Chemoselective Reduction to (4-(Thiazol-5-yl)phenyl)methanamine

Reagents:

  • 4-(thiazol-5-yl)benzonitrile (1.0 eq, 5 mmol)

  • Raney Nickel (slurry in water, ~20% w/w)

  • 7N Ammonia in Methanol (30 mL)

  • Hydrogen gas (Balloon or Parr shaker at 30 psi)

Step-by-Step Methodology:

  • Preparation: Dissolve the benzonitrile intermediate in 7N NH₃/MeOH in a hydrogenation vessel.

  • Catalyst Addition: Carefully add the Raney Nickel slurry. Safety Note: Raney Nickel is highly pyrophoric; never allow the catalyst to dry in the presence of air.

  • Hydrogenation: Purge the vessel with Nitrogen (3x), then with Hydrogen (3x). Pressurize to 30 psi H₂ (or use a double-balloon setup) and stir vigorously at room temperature for 12 hours.

  • Validation Checkpoint 3 (IR/LC-MS): Analyze an aliquot. The sharp C≡N stretch (~2220 cm⁻¹) in the IR spectrum must be completely absent. LC-MS should show the expected [M+H]⁺ mass (m/z 191.06).

  • Validation Checkpoint 4 (TLC): A ninhydrin stain of the TLC plate (developed with heat) will yield a bright purple spot at the baseline (in standard Hexanes/EtOAc), confirming the presence of the primary aliphatic amine.

  • Workup: Filter the mixture through a pad of Celite under a Nitrogen blanket. Wash the pad thoroughly with MeOH. Concentrate the filtrate in vacuo to yield the crude amine, which is typically pure enough (>95%) for immediate downstream PROTAC coupling.

Protocol C: Downstream Integration into VHL-Targeting PROTACs

Once synthesized, the methanamine is coupled to a linker-functionalized VHL ligand (e.g., a Boc-protected PEG linker attached to a hydroxyproline derivative)[2].

Step-by-Step Methodology:

  • Dissolve the Boc-Linker-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 10 minutes to form the active ester.

  • Add the synthesized (4-(Thiazol-5-yl)phenyl)methanamine (1.1 eq) dropwise.

  • Stir at room temperature for 2 hours.

  • Validation Checkpoint 5: LC-MS will confirm the disappearance of the methanamine mass and the appearance of the target PROTAC intermediate mass.

Workflow Step1 5-Bromothiazole + 4-Cyanophenylboronic Acid Step2 Suzuki-Miyaura Coupling Step1->Step2 Step3 4-(Thiazol-5-yl) benzonitrile Step2->Step3 Step4 Chemoselective Reduction Step3->Step4 Step5 (4-(Thiazol-5-yl)phenyl) methanamine Step4->Step5 Step6 PROTAC Linker Attachment Step5->Step6

Caption: Three-stage workflow from cross-coupling to PROTAC integration.

Conclusion & Best Practices

The synthesis of (4-(Thiazol-5-yl)phenyl)methanamine requires strict adherence to mechanistic principles. The use of a bidentate palladium catalyst in the Suzuki step prevents homocoupling, while the use of methanolic ammonia during the nitrile reduction completely abolishes secondary amine formation. By integrating the self-validating checkpoints (colorimetric changes, TLC stains, and IR/LC-MS tracking) described in this note, researchers can ensure high-fidelity synthesis of this critical PROTAC precursor, ultimately accelerating the development of novel targeted protein degraders.

References

  • Depauw, S., et al. "Heterocyclic Diamidine DNA Ligands as HOXA9 Transcription Factor Inhibitors: Design, Molecular Evaluation, and Cellular Consequences in a HOXA9-Dependant Leukemia Cell Model." Journal of Medicinal Chemistry, 2019, 62(3), 1306-1329. URL:[Link]

  • Galdeano, C., et al. "Structure-Guided Design and Optimization of Small Molecules Targeting the Protein–Protein Interaction between the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase and the Hypoxia Inducible Factor (HIF) Alpha Subunit with in Vitro Nanomolar Affinities." Journal of Medicinal Chemistry, 2014, 57(20), 8657-8663. URL:[Link]

Sources

Method

A Robust, Validated HPLC-UV Method for the Quantitative Analysis of (4-(Thiazol-5-yl)phenyl)methanamine

An Application Note from the Office of the Senior Application Scientist Abstract This application note details the development and validation of a simple, robust, and accurate reversed-phase high-performance liquid chrom...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details the development and validation of a simple, robust, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (4-(Thiazol-5-yl)phenyl)methanamine. As a key intermediate in pharmaceutical synthesis, a reliable method to determine its purity and concentration is paramount. This guide provides a comprehensive, step-by-step protocol, from the initial method development rationale to a full validation according to the International Council for Harmonisation (ICH) guidelines.[1] The final isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer at an acidic pH, ensuring excellent peak symmetry and resolution. UV detection is performed at 254 nm. The method was successfully validated for specificity, linearity, accuracy, precision, and robustness, demonstrating its suitability for routine quality control and research applications.

Foundational Principles & Chromatographic Strategy

The logical development of a robust HPLC method is predicated on a thorough understanding of the analyte's physicochemical properties.

1.1 Analyte Physicochemical Characterization

(4-(Thiazol-5-yl)phenyl)methanamine is a primary aromatic amine with a molecular weight of approximately 204.3 g/mol .[2] Its structure, featuring a phenyl ring, a thiazole heterocycle, and a primary amine group, dictates the chromatographic strategy.

  • pKa and its Implications: The primary amine group is basic, with a predicted pKa of approximately 9.12.[3] To achieve consistent retention and symmetrical peak shapes in RP-HPLC, it is critical to control the ionization state of the analyte. By operating the mobile phase at a pH at least 2 units below the pKa, the amine group will be fully protonated (-NH3+). This approach offers two key advantages:

    • It ensures a single, stable ionic form of the analyte is present, preventing peak splitting or broadening.

    • The protonated amine is more polar, leading to predictable retention behavior on a non-polar C18 column. Furthermore, an acidic mobile phase actively suppresses the ionization of free silanol groups on the silica-based stationary phase, minimizing undesirable secondary ionic interactions that cause peak tailing.

  • UV Absorbance: The conjugated system formed by the phenyl and thiazole rings results in strong ultraviolet (UV) absorbance. A UV scan of the analyte in the mobile phase diluent is the first experimental step to determine the wavelength of maximum absorbance (λmax), ensuring optimal detection sensitivity. For this compound, a strong absorbance is expected in the 240-260 nm range, consistent with similar aromatic structures.[4][5]

1.2 Rationale for Chromatographic System Selection

Based on the analyte's properties, a reversed-phase chromatographic approach was selected as the most logical and effective strategy.

  • Stationary Phase: A C18 (octadecylsilane) column is the gold standard for separating moderately polar to non-polar small molecules.[6] Its hydrophobic nature provides excellent retention for the aromatic rings of the analyte. A column with end-capping is highly recommended to further reduce the availability of free silanol groups.

  • Mobile Phase: The mobile phase must consist of an organic modifier and an aqueous, pH-controlled buffer.

    • Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.

    • Aqueous Buffer: A phosphate buffer is selected for its efficacy in the pH range of 2 to 4. A mobile phase pH of approximately 3.0 provides an optimal balance between protonating the analyte and protecting the silica-based column from hydrolysis, which can occur at extremely low or high pH.

  • Detection: A UV-Vis or Diode Array Detector (DAD) is ideal. The ability of a DAD to acquire the full UV spectrum allows for the confirmation of λmax and the assessment of peak purity.

Materials and Instrumentation

ComponentSpecification
HPLC System Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).
Chromatography Column Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.
Data Acquisition Agilent OpenLab CDS or equivalent.
Analyte Standard (4-(Thiazol-5-yl)phenyl)methanamine, reference standard >98% purity.
Acetonitrile HPLC Grade or higher.
Water Deionized, 18.2 MΩ·cm resistivity (e.g., from a Milli-Q system).
Monobasic Potassium Phosphate KH2PO4, ACS Grade or higher.
Phosphoric Acid H3PO4, ~85%, ACS Grade or higher.

Experimental Protocols

Preparation of Solutions

3.1.1 25 mM Phosphate Buffer (pH 3.0)

  • Weigh approximately 3.4 g of KH2PO4 and dissolve it in 1000 mL of deionized water.

  • Mix thoroughly until fully dissolved.

  • Adjust the pH to 3.0 ± 0.05 by adding phosphoric acid dropwise while monitoring with a calibrated pH meter.

  • Filter the buffer through a 0.45 µm nylon membrane filter before use.

3.1.2 Mobile Phase

  • Combine the prepared 25 mM Phosphate Buffer (pH 3.0) and Acetonitrile in the ratio determined during method optimization (e.g., 60:40 v/v).

  • Mix thoroughly and degas for 15 minutes in an ultrasonic bath or by online degasser.

3.1.3 Diluent

  • Prepare a mixture of 25 mM Phosphate Buffer (pH 3.0) and Acetonitrile in a 50:50 (v/v) ratio. This is used to dissolve the standard and samples to ensure compatibility with the mobile phase.

3.1.4 Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of the (4-(Thiazol-5-yl)phenyl)methanamine reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of Diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature, then dilute to the mark with Diluent. Mix well.

3.1.5 Working Standard Solution (100 µg/mL)

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to the mark with Diluent and mix well.

Method Development Workflow

The development of the final method follows a logical, multi-step process designed to systematically optimize each critical parameter.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: Final Method Refinement Analyte Analyte Characterization (pKa, UV Spectrum) Column Column Selection (C18, 5µm, 150x4.6mm) Analyte->Column Wavelength Wavelength Selection (DAD Scan for λmax) Column->Wavelength Scouting Gradient Scouting Run (5-95% ACN) to find elution % Wavelength->Scouting pH Buffer pH Optimization (Test pH 2.5, 3.0, 3.5 for peak shape) Scouting->pH Isocratic Conversion to Isocratic Method (Based on scouting run) pH->Isocratic FlowRate Flow Rate & Temp Tuning (1.0 mL/min, 30°C) Isocratic->FlowRate Final Final Optimized Method FlowRate->Final

Caption: Logical workflow for HPLC method development.

Final Optimized Chromatographic Conditions

The following table summarizes the final parameters established through the development process.

ParameterCondition
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase 60% (25mM KH2PO4, pH 3.0) : 40% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector DAD, 254 nm
Run Time 10 minutes

Method Validation Protocol

The optimized method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[7]

ValidationCascade cluster_core Core Performance Characteristics cluster_limits Sensitivity cluster_reliability Reliability Specificity Specificity (Analyte vs. Placebo/Impurities) Linearity Linearity & Range (5 concentrations, R² > 0.999) Specificity->Linearity Accuracy Accuracy (Spike recovery at 3 levels) Linearity->Accuracy LOD LOD (S/N ≥ 3) Linearity->LOD Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Variations in pH, Flow, % Org) Precision->Robustness LOQ LOQ (S/N ≥ 10) LOD->LOQ SystemSuit System Suitability (Daily Check: Tailing, Plates, %RSD)

Sources

Application

Application Note: (4-(Thiazol-5-yl)phenyl)methanamine as a Strategic Building Block in Medicinal Chemistry

Introduction and Structural Rationale In modern drug discovery, the architectural design of small molecules heavily relies on versatile, bifunctional building blocks. (4-(Thiazol-5-yl)phenyl)methanamine (CAS: 1153443-48-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Rationale

In modern drug discovery, the architectural design of small molecules heavily relies on versatile, bifunctional building blocks. (4-(Thiazol-5-yl)phenyl)methanamine (CAS: 1153443-48-7) has emerged as a highly privileged scaffold. Structurally, it is characterized by a central phenyl ring that acts as a rigid, planar linker between a lipophilic thiazole ring at the 4-position and a reactive primary methanamine (benzylamine) group at the 1-position[1].

This specific geometric arrangement allows for the precise three-dimensional exploration of chemical space[1]. The primary amine serves as a highly reactive nucleophilic anchor for downstream derivatization (e.g., amide couplings, reductive aminations), while the thiazole moiety acts as a bioisostere for pyridine or phenyl rings. The thiazole nitrogen functions as a critical hydrogen-bond acceptor, often engaging with the hinge region of kinases or the catalytic pockets of epigenetic enzymes. Recently, derivatives of this scaffold have been identified as potent, selective inhibitors of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), demonstrating profound antiproliferative effects against melanoma[2].

Synthetic Workflow and Experimental Causality

To utilize (4-(Thiazol-5-yl)phenyl)methanamine effectively, researchers must first synthesize the building block with high purity, typically via a palladium-catalyzed Suzuki-Miyaura cross-coupling, followed by its integration into larger drug-like molecules.

SyntheticWorkflow A 5-Bromothiazole + Boronic Acid B Suzuki Coupling (Pd Catalyst) A->B K2CO3, Heat C Boc-Protected Intermediate B->C High Yield D Acidic Cleavage (TFA or HCl) C->D Deprotection E Free Amine Building Block D->E Neutralization F Reductive Amination (CARM1 Inhibitor) E->F Drug Discovery

Synthetic workflow for (4-(Thiazol-5-yl)phenyl)methanamine and its downstream application.

Protocol 1: Self-Validating Synthesis of the Building Block

The synthesis relies on coupling 5-bromothiazole with a Boc-protected boronic acid. Causality: The Boc-protection of the primary amine is mandatory; an unprotected amine would coordinate with the palladium catalyst, poisoning it and halting the catalytic cycle.

Materials:

  • 5-Bromothiazole (1.0 equiv)

  • (4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Reagent Assembly: In a flame-dried Schlenk flask, combine 5-bromothiazole and the Boc-protected boronic acid. Rationale: A 1.2x excess of boronic acid compensates for competitive protodeboronation that occurs under basic aqueous conditions.

  • Catalyst and Base Addition: Add K₂CO₃ and Pd(dppf)Cl₂·CH₂Cl₂. Rationale: Pd(dppf)Cl₂ is selected because its bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and suppressing unwanted homocoupling pathways typical of heteroaryl substrates.

  • Degassing: Add the 1,4-Dioxane/H₂O mixture. Subject the flask to three freeze-pump-thaw cycles or sparge with argon for 15 minutes. Rationale: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species to inactive Pd(II) complexes. The biphasic solvent system ensures both the organic halide (soluble in dioxane) and the inorganic base/boronic acid (soluble in water) are in optimal contact.

  • Reaction Execution: Heat the mixture to 90°C for 12 hours under an argon atmosphere.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (3:1). Self-Validation Check: The successful formation of the intermediate is confirmed by the disappearance of the 5-bromothiazole spot and the appearance of a new, highly UV-active spot with a lower Rf value.

  • Workup and Purification: Cool to room temperature, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to isolate tert-butyl (4-(thiazol-5-yl)benzyl)carbamate.

  • Deprotection: Dissolve the intermediate in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) (10 equiv). Stir at room temperature for 2 hours. Self-Validation Check: Apply a ninhydrin stain to a TLC plate spotted with the reaction mixture; the immediate appearance of a deep purple/pink spot confirms the successful unmasking of the primary amine.

  • Isolation: Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO₃, extract with DCM, and concentrate to yield the free base of (4-(Thiazol-5-yl)phenyl)methanamine.

Protocol 2: Downstream Application - Reductive Amination for CARM1 Inhibitors

This building block is frequently utilized to synthesize advanced therapeutic compounds, such as CARM1 inhibitors, via reductive amination[2].

Step-by-Step Methodology:

  • Imine Formation: Dissolve (4-(Thiazol-5-yl)phenyl)methanamine (1.0 equiv) in anhydrous DMF. Add a substituted benzaldehyde derivative (1.0 equiv) and a catalytic amount of glacial acetic acid. Stir for 2 hours at room temperature. Rationale: Acetic acid mildly protonates the carbonyl oxygen, increasing its electrophilicity for nucleophilic attack by the amine, without fully protonating the amine itself (which would render it non-nucleophilic).

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) and stir for 12 hours. Rationale: NaBH(OAc)₃ is a mild, chemo-selective reducing agent that reduces the transient iminium ion but will not reduce unreacted aldehydes, preventing the formation of unwanted alcohol byproducts.

  • Purification: Quench with saturated NaHCO₃, extract with EtOAc, and purify the organic layer via reverse-phase HPLC to obtain the final inhibitor compound.

Quantitative Data Summaries

The efficiency of the building block synthesis and its downstream biological efficacy are highly dependent on optimized conditions and structural modifications.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for the Thiazole Scaffold

Catalyst System Base Solvent System Temp (°C) Yield (%) Mechanistic Observation
Pd(PPh₃)₄ Na₂CO₃ Toluene/EtOH/H₂O 90 45 Significant protodeboronation observed due to slow transmetalation.
Pd(OAc)₂ / SPhos K₃PO₄ Toluene/H₂O 100 68 Moderate conversion; steric bulk of SPhos hindered coupling.
Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 90 89 Optimal; clean reaction with minimal homocoupling byproducts.

| Pd(dppf)Cl₂ | Cs₂CO₃ | DMF/H₂O | 90 | 82 | High yield, but slight base-catalyzed degradation of the thiazole ring. |

Table 2: Biological Activity of (4-(Thiazol-5-yl)phenyl)methanamine Derivatives against PRMTs Data adapted from the development of CARM1 inhibitors for melanoma treatment[2].

Compound Derivative CARM1 IC₅₀ (nM) PRMT1 IC₅₀ (nM) Selectivity Fold (PRMT1/CARM1)
Parent Amine Building Block >10,000 >10,000 N/A (Inactive fragment)
Derivative 6 (ZL-28-6) 45 ± 5 850 ± 20 ~19x
Derivative 14e 12 ± 2 1,200 ± 50 100x

| Derivative 17e | 2 ± 1 | >5,000 | >2500x (Highly Selective) |

Biological Application: CARM1 Inhibition Pathway

Derivatives synthesized from this building block, such as Compound 17e, have demonstrated remarkable potency (IC₅₀ = 2 nM) and selectivity for CARM1[2]. Cellular thermal shift assays and western blot experiments confirm that these compounds effectively target CARM1 within cells, leading to robust antitumor efficacy in melanoma xenograft models[2].

CARM1Pathway Drug (Thiazol-5-yl)phenyl Derivative CARM1 CARM1 (PRMT4) Enzyme Drug->CARM1 Competitive Inhibition Methylation Arginine Methylation (Target Proteins) CARM1->Methylation Catalyzes GeneExpr Oncogenic Gene Transcription Methylation->GeneExpr Promotes Melanoma Melanoma Cell Proliferation GeneExpr->Melanoma Drives

Mechanism of action of (4-(Thiazol-5-yl)phenyl)methanamine derivatives in CARM1 inhibition.

References

  • Development of (2-(Benzyloxy)phenyl)methanamine Derivatives as Potent and Selective Inhibitors of CARM1 for the Treatment of Melanoma Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Method

Application Note: In Vitro Profiling of (4-(Thiazol-5-yl)phenyl)methanamine-Derived CDK9 Inhibitors

Executive Summary & Scaffold Rationale In fragment-based drug discovery (FBDD), the (4-(Thiazol-5-yl)phenyl)methanamine scaffold has emerged as a privileged building block for designing highly selective kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Rationale

In fragment-based drug discovery (FBDD), the (4-(Thiazol-5-yl)phenyl)methanamine scaffold has emerged as a privileged building block for designing highly selective kinase inhibitors. Structurally, it features a central phenyl ring that acts as a rigid linker between a thiazole ring at the 4-position and a methanamine group at the 1-position[1].

When targeting Cyclin-Dependent Kinase 9 (CDK9)—a critical regulator of oncogenic transcription—this specific spatial arrangement is highly advantageous. The nitrogen of the methanamine group acts as a primary hydrogen bond donor/acceptor within the kinase hinge region. Simultaneously, the thiazole moiety projects into the ATP-binding pocket, exploiting the relative malleability of the CDK9 active site compared to other closely related kinases (such as CDK2 or CDK7) to achieve target selectivity[1].

Mechanistic Context: The P-TEFb Pathway

To properly evaluate derivatives of this scaffold, one must understand the biological causality of the target. CDK9 pairs with its regulatory partner, Cyclin T1, to form the positive transcription elongation factor b (P-TEFb) complex[2].

During gene transcription, RNA Polymerase II (RNAPII) frequently pauses shortly after initiation. The P-TEFb complex resolves this by phosphorylating the C-terminal domain (CTD) of RNAPII specifically at the Serine 2 (Ser2) residue of its YSPTSPS heptad repeat[3]. This phosphorylation event is the biochemical trigger that allows RNAPII to resume productive transcriptional elongation. By inhibiting CDK9 with thiazole-benzylamine derivatives, researchers can halt the transcription of short-lived anti-apoptotic oncogenes (e.g., Mcl-1, c-Myc), driving cancer cells into apoptosis[4].

CDK9_Pathway Inhibitor (4-(Thiazol-5-yl)phenyl) methanamine CDK9 CDK9 / Cyclin T1 (P-TEFb Complex) Inhibitor->CDK9 Inhibits ATP binding RNAPII RNA Polymerase II (Paused) CDK9->RNAPII Phosphorylates CTD Ser2 pRNAPII p-Ser2 RNAPII (Elongating) RNAPII->pRNAPII Activation Transcription Gene Transcription (Myc, Mcl-1) pRNAPII->Transcription Elongation

Mechanism of action for CDK9-mediated RNAPII activation and its inhibition.

Protocol 1: Cell-Free Biochemical Assay (TR-FRET)

To establish the intrinsic biochemical potency ( IC50​ ) of synthesized derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized[5].

Causality & Assay Logic: We utilize the Adapta™ TR-FRET format because it directly quantifies ADP generation in a homogeneous mix. ADP generated by the active kinase displaces an Alexa Fluor 647-labeled ADP tracer from a Europium-labeled anti-ADP antibody, reducing the TR-FRET signal[2]. In the presence of a successful CDK9 inhibitor, ADP formation is blocked, preserving the antibody-tracer complex and resulting in a heightened TR-FRET signal[3]. This inverse dynamic is critical as it drastically reduces false-positive readouts from auto-fluorescent library compounds.

Step-by-Step Methodology:
  • Compound Preparation: Prepare a 100X dilution series of the (4-(Thiazol-5-yl)phenyl)methanamine derivative in 100% DMSO. Dispense 100 nL of the compound into a 384-well low-volume assay plate[2].

  • Buffer & Kinase Addition: Add 2.4 µL of 30 mM HEPES (pH 7.5). Following this, add 5 µL of a 2X Kinase Mixture containing purified CDK9/Cyclin T1 (e.g., N-GST/C-His tagged) formulated in 50 mM HEPES (pH 7.5), 0.01% BRIJ-35, 10 mM MgCl2​ , and 1 mM EGTA[2].

  • Reaction Initiation: Add 2.5 µL of a 4X ATP/Substrate solution to start the reaction. Note: ATP concentration should be pre-optimized to the Km​ of the specific CDK9 batch (typically 10 µM) to ensure competitive inhibition kinetics[5].

  • Incubation: Shake the plate on an orbital shaker for 30 seconds, centrifuge at 1000× g for 1 minute to remove bubbles, and incubate in the dark at room temperature for 60 minutes[2].

  • Detection: Halt the kinase reaction by adding 5 µL of Detection Solution containing 30 mM EDTA, 2 nM Europium-labeled anti-ADP antibody, and 6 nM Alexa Fluor 647 ADP tracer[5].

  • Readout: Incubate for an additional 30 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm emission ratio to plot the dose-response curve.

Protocol 2: Cellular Target Engagement (Western Blot for p-RNAPII Ser2)

Biochemical potency does not guarantee cellular efficacy. Compounds must be validated in living cells to confirm membrane permeability and intracellular target engagement.

Causality & Assay Logic: Because CDK9 specifically phosphorylates Ser2 of the RNAPII CTD during late-stage elongation[6], measuring the specific loss of the p-Ser2 mark relative to total RNAPII provides a self-validating, direct readout of intracellular CDK9 inhibition[7].

Step-by-Step Methodology:
  • Cell Culture & Treatment: Seed HeLa or HEK293 cells in 6-well plates and culture to 70-80% confluency. Treat cells with varying concentrations of the test compound (0.1 µM to 10 µM) or Flavopiridol (0.5 µM) as a positive control. Incubate for 2 to 4 hours. Critical: Short incubation times are required to capture direct kinase inhibition before secondary apoptotic degradation of RNAPII occurs.

  • Chromatin Extraction: Wash cells with ice-cold PBS. To isolate the actively transcribing polymerase pool, perform a chromatin fractionation rather than a whole-cell lysis[7]. Ensure the lysis buffer is heavily supplemented with phosphatase inhibitors (e.g., PhosSTOP) to prevent artifactual loss of the Ser2P mark[6].

  • SDS-PAGE & Transfer: Resolve 20 µg of the chromatin fraction on a 4-12% gradient SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting (Self-Validating Controls):

    • Probe for the active target using an Anti-RNAPII p-Ser2 antibody (e.g., Abcam ab5095)[7].

    • Probe for total polymerase using an Anti-Total RNAPII antibody (e.g., 8WG16) to ensure the compound is not simply degrading the polymerase[6].

    • Probe for Histone H3 as a stringent chromatin-loading control[7].

  • Quantification: Apply ECL reagent and capture the chemiluminescent signal. Normalize the p-Ser2 band intensity against the Total RNAPII band intensity to determine the cellular EC50​ .

Workflow Comp 1. Compound Prep Synthesize Thiazole analogs Bio 2. Biochemical Assay TR-FRET IC50 against CDK9 Comp->Bio High-throughput screening Cell 3. Cellular Assay Measure p-RNAPII Ser2 inhibition Bio->Cell Filter hits (IC50 < 100 nM) Data 4. Data Integration SAR Analysis & Lead Selection Cell->Data Target validation

Tiered in vitro screening workflow for thiazole-benzylamine CDK9 inhibitors.

Quantitative Data Presentation

When executing the above protocols, a successful structure-activity relationship (SAR) campaign utilizing the (4-(Thiazol-5-yl)phenyl)methanamine scaffold should yield data reflecting high potency and selectivity. Below is a representative data matrix comparing a theoretical optimized hit against industry-standard pan-CDK inhibitors.

Compound ClassCDK9/CycT1 Biochemical IC50​ (nM)CDK2/CycE Off-Target IC50​ (nM)Selectivity Window (CDK2 / CDK9)Cellular p-Ser2 EC50​ (nM)
Thiazole-Benzylamine Hit 15.2> 1500> 98x 85.4
Flavopiridol (Control)3.040.5~ 13x20.1
Dinaciclib (Control)1.21.5~ 1x5.5

Table 1: The incorporation of the thiazole-benzylamine scaffold significantly widens the selectivity window against off-target cell-cycle kinases (CDK2), reducing the potential for dose-limiting toxicities while maintaining robust cellular target engagement.

References

  • Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders Source: nih.gov (PMC) URL:[Link]

  • Machine Learning-Based Virtual Screening for the Identification of Novel CDK-9 Inhibitors Source: nih.gov (PMC) URL:[Link]

  • Phosphorylation of the RNA Polymerase II Carboxyl-Terminal Domain by CDK9 Is Directly Responsible for Human Immunodeficiency Virus Type 1 Tat-Activated Transcriptional Elongation Source: nih.gov (PMC) URL:[Link]

  • CDK9 and PP2A regulate RNA polymerase II transcription termination and coupled RNA maturation Source: nih.gov (PMC) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (4-(Thiazol-5-yl)phenyl)methanamine

Welcome to the technical support center for the synthesis of (4-(Thiazol-5-yl)phenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (4-(Thiazol-5-yl)phenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important compound. Here, we provide in-depth troubleshooting advice in a direct question-and-answer format, grounded in established chemical principles and supported by authoritative references.

I. Overview of a Common Synthetic Pathway

A prevalent and effective method for synthesizing (4-(Thiazol-5-yl)phenyl)methanamine involves a two-step process. The first step is the construction of the thiazole ring using the Hantzsch thiazole synthesis, followed by the reduction of a nitrile group to the desired primary amine. This approach is often favored due to the commercial availability of starting materials and the generally high yields of the Hantzsch reaction.[1][2]

The overall synthetic scheme is as follows:

Synthetic_Pathway A 2-bromo-1-(4-cyanophenyl)ethanone + Thioformamide B 4-(Thiazol-5-yl)benzonitrile A->B Hantzsch Thiazole Synthesis (e.g., in Ethanol, reflux) C (4-(Thiazol-5-yl)phenyl)methanamine B->C Nitrile Reduction (e.g., LiAlH4 in THF or Catalytic Hydrogenation)

Caption: A common two-step synthesis of (4-(Thiazol-5-yl)phenyl)methanamine.

II. Troubleshooting the Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic method for forming thiazole rings by reacting an α-haloketone with a thioamide.[3] While generally reliable, several issues can arise during this step.

FAQ 1: Low or No Yield of 4-(Thiazol-5-yl)benzonitrile

Question: I am getting a very low yield, or no product at all, in my Hantzsch reaction between 2-bromo-1-(4-cyanophenyl)ethanone and thioformamide. What could be the problem?

Answer:

Several factors can contribute to a low yield in the Hantzsch synthesis. Let's break down the most common culprits:

  • Reagent Purity: The purity of your starting materials is critical. 2-bromo-1-(4-cyanophenyl)ethanone can degrade over time, releasing HBr which can interfere with the reaction. Ensure your α-haloketone is fresh or has been properly stored. Thioformamide is also known to be unstable; consider using a freshly prepared sample or a high-purity commercial grade.

  • Reaction Conditions: The Hantzsch synthesis is typically carried out under reflux in a protic solvent like ethanol.[4] Insufficient heating can lead to an incomplete reaction. Conversely, excessive heat for prolonged periods might lead to decomposition of the product or starting materials.

  • Side Reactions: The α-haloketone can undergo self-condensation or other side reactions. The thioamide can also decompose.

Troubleshooting Steps:

  • Verify Starting Material Quality: Check the purity of your 2-bromo-1-(4-cyanophenyl)ethanone and thioformamide by NMR or melting point analysis.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and prevent product degradation from excessive heating.[5]

  • Consider a Milder Base: While the Hantzsch synthesis is often run without an external base, the reaction does produce HBr. In some cases, a non-nucleophilic base like pyridine or sodium bicarbonate can be added to scavenge the acid and prevent side reactions.[4]

FAQ 2: Formation of Impurities in the Hantzsch Reaction

Question: My Hantzsch reaction is producing the desired 4-(Thiazol-5-yl)benzonitrile, but it is contaminated with several impurities that are difficult to separate. What are these impurities and how can I avoid them?

Answer:

The most common impurity in this reaction is unreacted starting materials. However, other byproducts can form:

  • Hydrolysis of the Nitrile: If there is water present in your reaction mixture, the cyanophenyl group can be partially or fully hydrolyzed to an amide or carboxylic acid.

  • Formation of a Dimer of the α-haloketone: Under basic conditions (or if HBr is not effectively scavenged), the α-haloketone can undergo self-condensation.

Troubleshooting Steps:

  • Use Anhydrous Solvents: Ensure your solvent (e.g., ethanol) is anhydrous to minimize hydrolysis of the nitrile group.

  • Purification Strategy: Column chromatography on silica gel is often effective for separating the desired product from polar impurities. A gradient elution system, for example, with hexanes and ethyl acetate, should provide good separation.[6]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

III. Troubleshooting the Nitrile Reduction

The final step in this synthesis is the reduction of the benzonitrile to the primary amine. This transformation can be achieved through various methods, each with its own set of potential challenges.

FAQ 3: Incomplete Reduction of the Nitrile

Question: I am attempting to reduce 4-(Thiazol-5-yl)benzonitrile to the amine, but the reaction is incomplete, and I am recovering a significant amount of starting material. What can I do to drive the reaction to completion?

Answer:

Incomplete reduction is a common issue and can often be resolved by adjusting the reaction conditions or the choice of reducing agent.

  • Choice of Reducing Agent:

    • Lithium Aluminum Hydride (LiAlH₄): This is a very powerful reducing agent and should be effective for this transformation. If it is not working, ensure that your LiAlH₄ is fresh, as it can be deactivated by moisture.

    • Catalytic Hydrogenation: This is a milder alternative to LiAlH₄. The choice of catalyst (e.g., Palladium on carbon, Raney Nickel) and hydrogen pressure can significantly impact the reaction rate and completeness.[7]

  • Reaction Conditions:

    • Temperature: For LiAlH₄ reductions, the reaction is often started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature or gently heated to drive it to completion. For catalytic hydrogenation, increasing the temperature and/or hydrogen pressure can increase the reaction rate.

    • Solvent: Anhydrous solvents are crucial for LiAlH₄ reductions. Tetrahydrofuran (THF) or diethyl ether are commonly used.

Troubleshooting Steps:

Reducing AgentParameter to AdjustRationale
LiAlH₄Molar EquivalentsIncrease the equivalents of LiAlH₄ to ensure complete reduction.
LiAlH₄Reaction Time/TempAfter the initial addition at low temperature, allow the reaction to stir at room temperature or reflux for a longer period.
Catalytic HydrogenationCatalyst LoadingIncrease the weight percentage of the catalyst.
Catalytic HydrogenationHydrogen PressureIncrease the pressure of the hydrogen gas.
Catalytic HydrogenationSolventThe choice of solvent can affect the catalyst activity. Protic solvents like ethanol or methanol are often used.
FAQ 4: Formation of Secondary or Tertiary Amines

Question: My nitrile reduction is producing the primary amine, but I am also getting significant amounts of the secondary and/or tertiary amine byproducts. How can I improve the selectivity for the primary amine?

Answer:

The formation of secondary and tertiary amines is a known side reaction in reductive aminations and nitrile reductions, especially when using catalytic hydrogenation with ammonia.[8] The initially formed primary amine can react with any remaining imine intermediate to form a secondary amine, which can then react further.

Troubleshooting Steps:

  • Use a Large Excess of Ammonia: When performing a direct reductive amination of an aldehyde, using a large excess of ammonia can help to outcompete the primary amine for reaction with the imine intermediate.[9]

  • Optimize the Reducing Agent: Some reducing agents are more prone to over-alkylation than others. For example, sodium borohydride in the presence of a Lewis acid can sometimes offer better selectivity for the primary amine.

  • Consider a Stepwise Approach: Instead of a direct reductive amination, you can first form the imine from the corresponding aldehyde and then reduce it in a separate step. This can sometimes provide better control over the reaction.

Troubleshooting_Logic Start Low Yield of Final Product Step1 Analyze Hantzsch Synthesis Step Start->Step1 Step2 Analyze Nitrile Reduction Step Start->Step2 Problem1A Low Yield of Nitrile Intermediate Step1->Problem1A Problem1B Impure Nitrile Intermediate Step1->Problem1B Problem2A Incomplete Reduction Step2->Problem2A Problem2B Byproduct Formation (Secondary/Tertiary Amines) Step2->Problem2B Solution1A Check Reagent Purity Optimize Reaction Conditions Problem1A->Solution1A Solution1B Use Anhydrous Solvents Optimize Purification Problem1B->Solution1B Solution2A Change Reducing Agent/Conditions Increase Reaction Time/Temp Problem2A->Solution2A Solution2B Use Excess Ammonia Consider Stepwise Approach Problem2B->Solution2B

Caption: A troubleshooting decision tree for the synthesis of (4-(Thiazol-5-yl)phenyl)methanamine.

IV. Experimental Protocols

Protocol 1: Synthesis of 4-(Thiazol-5-yl)benzonitrile

This protocol is a general guideline and may require optimization.

  • To a round-bottom flask, add 2-bromo-1-(4-cyanophenyl)ethanone (1.0 eq) and thioformamide (1.2 eq).

  • Add anhydrous ethanol as the solvent.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Reduction of 4-(Thiazol-5-yl)benzonitrile to (4-(Thiazol-5-yl)phenyl)methanamine

Method A: Using LiAlH₄

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (2.0 - 3.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 4-(Thiazol-5-yl)benzonitrile (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography if necessary.

Method B: Catalytic Hydrogenation

  • To a hydrogenation vessel, add 4-(Thiazol-5-yl)benzonitrile (1.0 eq) and a suitable solvent (e.g., methanol or ethanol) containing ammonia.

  • Add a catalytic amount of Raney Nickel or Pd/C (typically 5-10 mol%).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (e.g., 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and filter the catalyst through a pad of Celite.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography if necessary.

V. References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Toma, M., et al. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the formation of thiazole derivatives. [Link]

  • Al-Ostoot, F. H., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

  • Rebeiro, G. L., et al. (2002). Sonogashira coupling of functionalized trifloyl oxazoles and thiazoles with terminal alkynes: synthesis of disubstituted heterocycles. Organic letters. [Link]

  • Li, H., et al. (2021). Facile and Efficient Synthesis of Primary Amines via Reductive Amination over a Ni/Al2O3 Catalyst. ACS Catalysis. [Link]

  • Senthamarai, T., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition. [Link]

  • Rebeiro, G. L., et al. (2002). Sonogashira Coupling of Functionalized Trifloyl Oxazoles and Thiazoles with Terminal Alkynes: Synthesis of Disubstituted Heterocycles. Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • ResearchGate. (n.d.). Selected optimization of reductive amination of allylic amines. [Link]

  • ResearchGate. (n.d.). Scheme 2. Proposed reaction mechanism for the modified Sonogashira.... [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. [Link]

  • Wikipedia. (n.d.). Thiazole. [Link]

  • Rlavie. (n.d.). (4-(4-Methylthiazol-5-Yl)Phenyl)Methanamine. [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]

  • Jasinski, R., et al. (2021). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Molecules. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Slideshare. (n.d.). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (2012). Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter. [Link]

  • Organic Letters. (2008). The First Palladium-Catalyzed Desulfitative Sonogashira-Type Cross-Coupling of (Hetero)aryl Thioethers with Terminal Alkynes. [Link]

  • Supporting Information. (n.d.). A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. [Link]

  • Systematic Review On Thiazole And Its Applications. (n.d.). Systematic Review On Thiazole And Its Applications. [Link]

  • MDPI. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. [Link]

  • MDPI. (2021). Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole. [Link]

  • Jasinski, R., et al. (2024). Exploring the potential of bis(thiazol-5-yl)phenylmethane derivatives as novel candidates against genetically defined multidrug-resistant Staphylococcus aureus. Scientific Reports. [Link]

  • Shao, H., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry. [Link]

  • MDPI. (2022). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. [Link]

  • ResearchGate. (2025). (PDF) 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. [Link]

  • Acta Crystallographica Section E. (n.d.). 4-methyl-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. [Link]

  • Journal of Medicinal Chemistry. (n.d.). Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. [Link]

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Issues of (4-(Thiazol-5-yl)phenyl)methanamine

Welcome to the Technical Support Center. This guide is specifically designed for researchers, analytical scientists, and drug development professionals facing aqueous solubility challenges with (4-(Thiazol-5-yl)phenyl)me...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, analytical scientists, and drug development professionals facing aqueous solubility challenges with (4-(Thiazol-5-yl)phenyl)methanamine.

Physicochemical Profiling & The Causality of Precipitation

To solve a solubility issue, we must first understand the molecular architecture driving it. The (4-(Thiazol-5-yl)phenyl)methanamine scaffold is characterized by a central phenyl ring that acts as a rigid linker between a lipophilic thiazole ring at the 4-position and a basic methanamine (benzylamine) group at the 1-position[1].

Why does it precipitate at pH 7.4? This molecule is a weak base. At a physiological pH of 7.4, the primary amine exists in a dynamic equilibrium between its protonated (ionized) and unprotonated (free base) states. Because the thiazole-phenyl core is highly hydrophobic, the unprotonated fraction has an extremely low intrinsic aqueous solubility ( S0​ )[2]. When the concentration of the free base in your assay exceeds S0​ , thermodynamic forces drive the hydrophobic cores to aggregate to minimize their surface area exposed to water[3]. This macroscopic aggregation manifests as turbidity or crystalline precipitation, ruining assay reproducibility.

Troubleshooting Guide & FAQs

Q1: My compound precipitates immediately when diluted from a 10 mM DMSO stock into PBS (pH 7.4) for biochemical screening. How do I prevent this "solvent crash"? A1: Direct dilution of a pure DMSO stock into an aqueous buffer causes a rapid polarity shift, forcing the lipophilic thiazole moiety out of solution. To prevent this, implement a co-solvent polarity gradient using Polyethylene Glycol 400 (PEG 400). DMSO acts as a primary solubilizer, while PEG 400 serves as an intermediate polarity bridge, reducing the dielectric constant gap between the drug and the water-cosolvent system[4].

Q2: I am conducting cell-based assays where DMSO concentrations cannot exceed 0.5% due to cytotoxicity. What is the best alternative to co-solvents? A2: Cyclodextrin (CD) inclusion complexation is the optimal strategy. Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophilic exterior and a hydrophobic internal cavity. The lipophilic thiazole-phenyl core of the molecule is encapsulated within this cavity, effectively shielding it from the aqueous environment while maintaining the complex in solution[5]. This significantly increases apparent solubility without the cellular toxicity associated with high organic solvent concentrations.

Q3: Can I simply lower the pH of my assay buffer to keep the amine protonated and soluble? A3: While lowering the pH (e.g., to pH 3.0–4.0) will fully protonate the methanamine group and drastically increase solubility via salt formation, it is rarely viable for downstream biological assays. Most enzymes and live cells require a physiological pH (~7.4) to maintain viability and native conformation. If you use a low pH for initial dissolution, you must pair it with a stabilizing agent (like a surfactant or cyclodextrin) before neutralizing the pH to prevent re-precipitation[2].

SolubilityWorkflow Issue Precipitation of (4-(Thiazol-5-yl)phenyl)methanamine in Aqueous Media CheckAssay What is the downstream application? Issue->CheckAssay InVitro Biochemical Assays (Tolerates organic solvents) CheckAssay->InVitro InVivo Cell Culture / In Vivo (Strict solvent limits) CheckAssay->InVivo CoSolvent Co-Solvent System (DMSO + PEG 400) InVitro->CoSolvent Cyclodextrin Cyclodextrin Complexation (HP-β-CD or SBE-β-CD) InVivo->Cyclodextrin

Workflow for selecting the optimal solubility enhancement strategy.

Validated Experimental Protocols

Protocol A: Co-Solvent Polarity Gradient Formulation (For In Vitro Biochemical Assays)

Causality: This protocol prevents the thermodynamic shock of direct aqueous dilution by utilizing a step-down polarity gradient. A 20% DMSO / 40% PEG 400 / 40% Aqueous Buffer system has been empirically shown to maintain the solubility of highly lipophilic compounds without visual precipitation[4].

Step-by-Step Methodology:

  • Primary Solubilization: Dissolve the (4-(Thiazol-5-yl)phenyl)methanamine powder in 100% pure DMSO to create a concentrated primary stock (e.g., 50 mM).

  • Polarity Transition: Transfer the required volume of the DMSO stock into a new vial. Add PEG 400 to achieve a final ratio of 1 part DMSO to 2 parts PEG 400. Vortex thoroughly for 60 seconds to ensure complete miscibility.

  • Aqueous Dilution: While continuously vortexing the DMSO/PEG 400 mixture, add the aqueous buffer (e.g., PBS pH 7.4) dropwise until the desired final volume is reached.

  • Self-Validation Step: Transfer 100 µL of the final solution to a 96-well clear-bottom plate. Measure the optical density (OD) at 620 nm using a microplate reader. An OD620​>0.05 compared to a vehicle blank indicates sub-visual micro-precipitation, meaning the compound concentration must be lowered.

ProtocolWorkflow S1 1. Primary Solubilization Dissolve API in 100% DMSO S2 2. Polarity Transition Add PEG 400 and vortex S1->S2 S3 3. Aqueous Dilution Add Buffer (pH 7.4) dropwise S2->S3 S4 4. Validation Measure OD at 620 nm S3->S4

Step-by-step co-solvent formulation workflow for in vitro assays.

Protocol B: HP- β -CD Inclusion Complexation (For Cell Culture & In Vivo Studies)

Causality: Encapsulation into a cyclodextrin cavity relies on an equilibrium reaction. Adding a low molecular weight acid temporarily increases the intrinsic solubility of the primary amine, allowing the hydrophobic thiazole core to enter the cyclodextrin cavity more efficiently before the pH is neutralized[2].

Step-by-Step Methodology:

  • Preparation: Prepare a 20% (w/v) solution of HP- β -CD in sterile distilled water.

  • Acidification: Add 0.1 M HCl dropwise to lower the pH of the HP- β -CD solution to ~4.0.

  • Complexation: Add the solid (4-(Thiazol-5-yl)phenyl)methanamine to the acidified HP- β -CD solution. Stir continuously at room temperature for 24 hours to ensure the thermodynamic equilibrium of the inclusion complex is reached.

  • Neutralization: Slowly adjust the pH back to 7.4 using 0.1 M NaOH under constant stirring.

  • Self-Validation Step: Centrifuge the solution at 10,000 x g for 15 minutes to pellet any uncomplexed drug. Analyze the supernatant via LC-MS or UV-Vis spectroscopy to quantify the exact concentration of the solubilized compound.

Quantitative Data Summary

The following table summarizes the operational constraints and expected solubility enhancements for the excipients discussed in this guide. Adhering to these limits ensures assay integrity and prevents false positives/negatives caused by solvent toxicity.

Strategy / ExcipientMax Tolerated Conc. (Biochemical In Vitro)Max Tolerated Conc. (Cell Culture)Mechanism of Solubility Enhancement
DMSO ≤ 5.0% (v/v)≤ 0.5% (v/v)Disrupts solute-solute crystalline lattice; acts as a primary polar aprotic solubilizer.
PEG 400 ≤ 10.0% (v/v)≤ 1.0% (v/v)Acts as a polarity bridge, reducing the dielectric constant gap between drug and water.
HP- β -CD ≤ 20.0% (w/v)≤ 5.0% (w/v)Encapsulates the lipophilic thiazole-phenyl core within a hydrophobic cavity.
pH Adjustment (Acidic) N/A (Assay dependent)N/A (Lethal to cells)Protonates the primary amine (pKa ~9), drastically increasing intrinsic solubility ( S0​ ).

References

  • Benchchem. (4-(Thiazol-5-yl)phenyl)methanamine | Benchchem. benchchem.com.
  • MTA. Inclusion complexation of the anticancer drug pomalidomide with cyclodextrins. mtak.hu.
  • Google Patents. US6699849B1 - Cyclodextrin complexes of benzodiazepines. google.com.
  • SRCE. Preclinical formulation for the pharmacokinetics and efficacy of GBO-006... srce.hr.
  • MDPI. Correlation of Solubility Thermodynamics of Glibenclamide with Recrystallization and In Vitro Release Profile. mdpi.com.

Sources

Troubleshooting

Technical Support Center: Handling &amp; Troubleshooting (4-(Thiazol-5-yl)phenyl)methanamine

Welcome to the Technical Support Center for (4-(Thiazol-5-yl)phenyl)methanamine (CAS: 1211581-25-7). This bifunctional building block is highly valued in drug discovery for its rigid aromatic framework and versatile atta...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (4-(Thiazol-5-yl)phenyl)methanamine (CAS: 1211581-25-7). This bifunctional building block is highly valued in drug discovery for its rigid aromatic framework and versatile attachment points. However, its structural duality—combining a highly nucleophilic primary benzylamine with a base- and oxidation-sensitive thiazole ring—creates a complex reactivity profile.

This guide is designed for researchers and drug development professionals. It provides mechanistic troubleshooting, causality-driven FAQs, and self-validating protocols to help you minimize side reactions and optimize your synthetic yields.

Reactivity Mapping & Mechanistic Pathways

To effectively troubleshoot reactions involving (4-(Thiazol-5-yl)phenyl)methanamine, we must first isolate its reactivity hotspots. The molecule is prone to three primary modes of failure: over-alkylation at the amine, deprotonation at the thiazole C2 position, and oxidation of the thiazole sulfur.

ReactivityMap Molecule (4-(Thiazol-5-yl)phenyl)methanamine Amine Primary Benzylamine (-CH2NH2) Molecule->Amine Thiazole Thiazole Ring (C2-H & Sulfur) Molecule->Thiazole Benzylic Benzylic Position (-CH2-) Molecule->Benzylic OverAlk Over-Alkylation (Tertiary Amine) Amine->OverAlk Excess Alkyl Halide Schiff Schiff Base (Dimerization) Amine->Schiff Trace Aldehydes Deprot C2-Deprotonation (Lithiation) Thiazole->Deprot Strong Bases Oxidation S-Oxidation (N-Oxide) Thiazole->Oxidation Strong Oxidants Mit_Cs Use Cs2CO3 Base OverAlk->Mit_Cs Mit_RedAm Reductive Amination OverAlk->Mit_RedAm Mit_MildBase Avoid Strong Bases Deprot->Mit_MildBase Mit_MildOx Avoid Peracids Oxidation->Mit_MildOx

Fig 1: Reactivity map detailing side reactions and mitigation strategies for the target molecule.

Troubleshooting Guides & FAQs

Q1: Why does direct N-alkylation of this molecule result in poor yields of the secondary amine and high levels of tertiary amine impurities?

A1: This is a classic over-alkylation issue inherent to [1]. The primary benzylamine moiety is highly nucleophilic. Once it undergoes mono-alkylation, the resulting secondary amine often possesses increased nucleophilicity (due to the electron-donating inductive effect of the newly added alkyl group) while lacking sufficient steric hindrance. This triggers a "runaway" reaction where the secondary amine outcompetes the starting material for the alkylating agent, leading to the formation of tertiary (di-alkylated) amines[1].

Causality & Solution: To prevent this, shift your base from standard inorganic carbonates (like K₂CO₃) to Cesium Carbonate (Cs₂CO₃). The enhances chemoselectivity by forming a bulky, less reactive cesium-amide intermediate that sterically blocks a second alkylation event, heavily favoring mono-N-alkylation[2].

Q2: During a multi-step synthesis involving strong bases (e.g., n-BuLi, LDA), my (4-(Thiazol-5-yl)phenyl)methanamine derivative decomposes or forms dimers. What is the mechanism?

A2: The C2-H position of the thiazole ring is highly acidic. When exposed to strong organolithium reagents or lithium amides, rapid occurs at the C2 carbon[3]. The generated C2-lithium species is highly nucleophilic and will rapidly attack other electrophilic sites in your reaction mixture, leading to dimerization, ring-opening, or unwanted cross-coupling.

Causality & Solution: Strong bases indiscriminately abstract the most acidic proton available. If your synthetic route requires lithiation elsewhere on the molecule, you must either temporarily protect the thiazole C2 position (e.g., with a trimethylsilyl group) or utilize highly selective mixed lithium-zinc bases (e.g., ZnCl₂·TMEDA / LiTMP) which modulate the basicity and prevent uncontrolled metalation[3].

Q3: I am observing unexpected mass shifts (+16 Da or +32 Da) during oxidative steps. How do I prevent this?

A3: A +16 Da or +32 Da shift is a definitive marker of oxidation. The thiazole sulfur atom is highly susceptible to oxidation by strong peracids (e.g., mCPBA) or hydrogen peroxide, forming thiazole-S-oxides or N-oxides. Concurrently, the benzylic amine can be oxidized to an imine or aldehyde.

Causality & Solution: Thiazole rings are electron-rich heterocycles that readily donate electron density to strong oxidants. To prevent this, strictly control oxidant stoichiometry and utilize milder oxidants (e.g., Swern oxidation conditions or Dess-Martin periodinane) if oxidizing an alcohol elsewhere on the molecule. If strong oxidants are unavoidable, pre-protect the primary amine as a strongly electron-withdrawing carbamate (e.g., Boc or Fmoc) to reduce the overall electron density of the system.

Quantitative Data Summaries

To illustrate the critical importance of base selection when attempting mono-N-alkylation of benzylamine derivatives, review the comparative data below. Utilizing the correct base directly suppresses the over-alkylation side reaction.

Table 1: Influence of Base Selection on N-Alkylation Chemoselectivity (Data representative of standard benzylamine alkylation with 1.0 equiv alkyl halide)[2]

Base UsedSolventReaction TempConversion (%)Mono-alkylated Yield (%)Di-alkylated (Tertiary) Yield (%)
None DMF60 °C< 20155
NaOH H₂O/THF25 °C> 903060
K₂CO₃ DMF60 °C> 954550
DIPEA DCM25 °C855530
Cs₂CO₃ DMF60 °C> 9892 < 5

Standardized Experimental Protocols

Protocol A: Chemoselective Mono-N-Alkylation (The "Cesium Effect")

This protocol leverages the high basicity and solubility of Cs₂CO₃ to suppress undesired di-alkylation[2].

Reagents:

  • (4-(Thiazol-5-yl)phenyl)methanamine (2.0 equiv)

  • Alkyl halide (1.0 equiv)

  • Anhydrous Cs₂CO₃ (1.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with (4-(Thiazol-5-yl)phenyl)methanamine (2.0 equiv) and anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere.

  • Base Activation: Add anhydrous Cs₂CO₃ (1.0 equiv) in one portion. Stir the suspension vigorously at room temperature for 15 minutes.

    • Causality: This pre-stirring period is critical. It allows for the formation of the initial hydrogen-bonded amine-cesium complex, which dictates the steric shielding of the subsequent intermediate.

  • Alkylation: Add the alkyl halide (1.0 equiv) dropwise over 5 minutes.

  • Heating: Elevate the reaction temperature to 60 °C. Stir for 5 to 12 hours.

  • Self-Validating Checkpoint: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The system is validated when the [M+H]⁺ peak of the target secondary amine is dominant, and the tertiary amine [M+H]⁺ peak integrates to <5% relative abundance.

  • Workup: Quench the reaction with distilled water (3x volume of DMF). Extract with Ethyl Acetate (3x). Wash the combined organic layers with a 5% aqueous LiCl solution to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Reductive Amination (Zero Over-Alkylation Alternative)

When utilizing highly reactive alkyl halides where even Cs₂CO₃ fails to prevent over-alkylation, reductive amination is the definitive workaround[1].

Reagents:

  • (4-(Thiazol-5-yl)phenyl)methanamine (1.0 equiv)

  • Target Aldehyde (1.0 equiv)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the amine and the aldehyde in anhydrous DCE (0.2 M) under nitrogen. Stir at room temperature for 2 hours.

    • Causality: Pre-forming the Schiff base (imine) before adding the reducing agent prevents the borohydride from prematurely reducing your starting aldehyde into an unreactive primary alcohol.

  • Self-Validating Checkpoint: Take a reaction aliquot for IR spectroscopy. The disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) and the appearance of an imine C=N stretch (~1640 cm⁻¹) validates that the system is ready for reduction.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes to manage mild exothermicity.

  • Completion: Stir the opaque suspension at room temperature for 4 to 12 hours until TLC indicates complete consumption of the imine.

  • Workup: Quench carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Extract with Dichloromethane (DCM). Wash with brine, dry over MgSO₄, and concentrate to yield the pure secondary amine.

References

  • Castillo, J.-C., Orrego-Hernández, J., & Portilla, J. (2016). "Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines." European Journal of Organic Chemistry, 2016(22), 3824-3835. URL:[Link]

  • L'Helgoual'ch, J.-M., Seggio, A., Chevallier, F., Yonehara, M., Jeanneau, E., Uchiyama, M., & Mongin, F. (2007). "Deprotonative Metalation of Five-Membered Aromatic Heterocycles Using Mixed Lithium−Zinc Species." The Journal of Organic Chemistry, 72(26), 10051–10056. URL:[Link]

Sources

Optimization

Technical Support Center: Handling &amp; Stability of (4-(Thiazol-5-yl)phenyl)methanamine in Acidic Environments

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working with (4-(Thiazol-5-yl)phenyl)methanamine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working with (4-(Thiazol-5-yl)phenyl)methanamine . This bifunctional building block contains both a primary benzylamine and a heteroaromatic thiazole ring. Understanding its physicochemical behavior—specifically its stability and protonation states in acidic environments—is critical for preventing bottlenecks in synthesis, purification, and LC-MS characterization.

Causality & Physicochemical Properties

To troubleshoot effectively, we must first understand the causality behind the molecule's behavior. The compound possesses two distinct basic centers that react differently to acidic conditions:

  • The Benzylamine Nitrogen: Highly basic with a pKa of approximately 9.33[1]. In mildly acidic to neutral conditions (pH 4–8), this nitrogen is fully protonated. This dictates the molecule's nucleophilicity and ensures it exists almost entirely in the cation form in standard environments[1].

  • The Thiazole Nitrogen: A much weaker base with a pKa of roughly 2.5[2]. The lone pair on the nitrogen is part of the sp2 hybridized system but is not tied up in the aromatic 6π electron cloud, allowing it to act as a weak base. It only protonates under strongly acidic conditions (pH < 2.5) to form stable salts[2].

Because of these properties, the compound is chemically stable in standard acidic conditions (e.g., 0.1% TFA, 4M HCl), but its reactivity and solubility drastically shift depending on the pH. The thiazole ring itself is a highly stable aromatic system and resists acid-catalyzed ring opening[3].

Data Presentation: Acid-Base Behavior Summary

PropertyValue / BehaviorCausality / Experimental Impact
pKa 1 (Benzylamine) ~9.33Protonates easily; dictates nucleophilicity in amide couplings.
pKa 2 (Thiazole) ~2.50Weakly basic; protonates only in strong acids (e.g., 0.1% TFA, HCl).
Predominant State (pH 7.4) Mono-cationHighly soluble in aqueous buffers; poor retention on C18 columns.
Predominant State (pH < 2) Di-cationForms dihydrochloride (2HCl) or bis-TFA salts; extremely polar.
Acidic Stability ExcellentThiazole aromaticity prevents degradation in standard deprotection acids.
Troubleshooting Guides & FAQs

Q1: My LC-MS analysis (using 0.1% Formic Acid) shows the compound eluting in the void volume. How can I improve retention? Causality: At pH ~2.7 (standard for 0.1% Formic Acid), the benzylamine is fully protonated[1], and the thiazole ring is partially protonated[2]. The resulting di-cationic species is surrounded by a tight hydration shell and has virtually no affinity for standard hydrophobic C18 stationary phases. Solution:

  • Modify the Mobile Phase: Switch to a higher pH buffer if your column allows it (e.g., 10 mM Ammonium Bicarbonate, pH 9.0). This neutralizes the benzylamine, increasing the logD and allowing it to interact with the C18 phase.

  • Change the Column Chemistry: If acidic conditions are mandatory, switch to a Polar-Embedded (e.g., Waters Atlantis T3) or HILIC (Hydrophilic Interaction Liquid Chromatography) column, which are specifically designed to retain polar, charged analytes.

Q2: I am trying to couple this amine to a carboxylic acid using HATU, but the reaction fails completely. What is wrong? Causality: If you purchased or isolated the compound as a dihydrochloride (2HCl) salt, both nitrogen centers are protonated. The primary amine is locked as an unreactive ammonium ion ( NH3+​ ). Amide coupling requires the amine to be in its free, nucleophilic state ( NH2​ ). Solution: You must neutralize the acid. Add at least 3 to 4 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to the reaction mixture. The first two equivalents neutralize the 2HCl salt, and the subsequent equivalents neutralize the acidic byproducts of the HATU coupling mechanism.

Q3: Is the thiazole ring susceptible to ring-opening or degradation during Boc deprotection (e.g., 50% TFA in DCM)? Causality: No. Thiazoles are highly stable, π-excessive heteroaromatic rings[4]. The electron-withdrawing nature of the protonated nitrogen in strong acid actually protects the ring from electrophilic attack[3]. Solution: You can safely use standard acidic deprotection protocols (TFA/DCM or 4M HCl in dioxane) at room temperature without fear of degrading the (4-(Thiazol-5-yl)phenyl)methanamine scaffold.

Experimental Protocols

Protocol: Free-Basing the Dihydrochloride Salt for Sensitive Reactions When running highly sensitive organometallic or coupling reactions where in-situ neutralization (adding DIPEA) causes side reactions due to salt accumulation, you must pre-form the free base. This protocol is a self-validating system: the visual shift from a clear solution to a cloudy suspension confirms successful deprotonation.

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 g of (4-(Thiazol-5-yl)phenyl)methanamine 2HCl in 20 mL of deionized water. The salt will dissolve readily due to its di-cationic nature.

  • Basification: Place the flask in an ice bath (0–5 °C). Slowly add 2M NaOH dropwise while stirring vigorously. Continuously spot the aqueous layer on wet pH paper until the pH reaches > 10.

  • Validation (Observation): As the pH surpasses 9.33[1], the free base will form. Because the free base is significantly less water-soluble, the solution will become cloudy, and an oil or precipitate will form.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (3 x 20 mL). The neutral free base partitions into the organic layer.

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the free amine.

  • Storage: Store the free base under an inert atmosphere (Argon/Nitrogen) at -20 °C, as free benzylamines can slowly absorb CO2​ from the air to form carbamate salts.

Visualizations of Workflows & Mechanisms

Below is the protonation pathway demonstrating the causality of the compound's behavior across different pH environments.

ProtonationStates Dication Di-cation (pH < 2) Amine: NH3+ Thiazole: NH+ Monocation Mono-cation (pH 3-8) Amine: NH3+ Thiazole: N Dication->Monocation + OH- (pKa ~2.5) Monocation->Dication + H+ FreeBase Free Base (pH > 10) Amine: NH2 Thiazole: N Monocation->FreeBase + OH- (pKa ~9.3) FreeBase->Monocation + H+

Caption: Protonation states of (4-(Thiazol-5-yl)phenyl)methanamine as a function of environmental pH.

The following workflow illustrates the self-validating troubleshooting process for amide coupling failures.

TroubleshootingWorkflow Start Issue: Amide Coupling Failed CheckSalt Diagnostic: Is the amine supplied as a 2HCl salt? Start->CheckSalt AddBase Action: Add 3-4 eq DIPEA to neutralize HCl CheckSalt->AddBase Yes FreeBase Alternative: Check for steric hindrance or acid degradation CheckSalt->FreeBase No CheckpH Validation: Verify reaction pH > 8 (Spot on wet pH paper) AddBase->CheckpH CheckpH->AddBase pH Acidic Proceed Success: Proceed with HATU/EDC activation CheckpH->Proceed pH Basic

Caption: Diagnostic workflow for resolving amide coupling failures with amine hydrochloride salts.

References[2] "The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy." MDPI. Available at: https://www.mdpi.com/[3] "Oxazole, imidazole, and thiazole." ResearchGate. Available at: https://www.researchgate.net/[4] "Synthesis of Benzothiazole." ChemicalBook. Available at: https://www.chemicalbook.com/[1] "100-46-9, Benzylamine Formula." ECHEMI. Available at: https://www.echemi.com/

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing for (4-(Thiazol-5-yl)phenyl)methanamine in HPLC

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for resolving chromatographic issues with (4-(Thiazol-5-yl)phenyl)methanamine. This guide is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for resolving chromatographic issues with (4-(Thiazol-5-yl)phenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing with this compound in High-Performance Liquid Chromatography (HPLC). As a primary amine with a predicted pKa of approximately 9.12, this molecule is a classic example of a basic compound that requires specific method conditions to achieve optimal peak symmetry.[1]

This document provides a structured, in-depth troubleshooting guide, moving from simple mobile phase adjustments to advanced column chemistry considerations. Our goal is to explain the scientific principles behind each recommendation, empowering you to solve not only this specific issue but also similar challenges with other basic analytes.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for (4-(Thiazol-5-yl)phenyl)methanamine tailing so severely?

Peak tailing for this compound is almost certainly due to its basic nature. In typical reversed-phase HPLC, the stationary phase is silica-based. The surface of this silica contains acidic silanol groups (Si-OH).[2] At common mobile phase pH values (between 3 and 7), some of these silanols deprotonate to become negatively charged (Si-O⁻). Your analyte, being a primary amine, is protonated and positively charged (R-NH₃⁺). This leads to a strong, secondary ionic interaction between your positively charged analyte and the negatively charged sites on the stationary phase, in addition to the desired hydrophobic retention mechanism.[3][4] This secondary interaction is kinetically slow, causing a portion of the analyte molecules to lag behind the main peak, resulting in a characteristic "tail".[5]

Q2: What is the very first thing I should check to diagnose the problem?

The first step is to determine if the issue is chemical (analyte-specific) or physical (system-related). The most effective way to do this is by injecting a neutral, non-polar compound like Toluene or Naphthalene using your current method.

  • If the neutral marker's peak is symmetrical: The problem is a chemical interaction between your basic analyte and the column. You should proceed to the mobile phase and column troubleshooting steps in the guide below.[2]

  • If the neutral marker's peak also tails: The problem is likely physical. This could be a void at the head of your column, a clogged frit, or issues with tubing and fittings creating extra-column volume.[2] In this case, you should inspect your connections, replace column frits, or try reversing the column to wash the inlet (if the manufacturer allows).

Q3: Can I solve this just by changing my mobile phase?

In many cases, yes. Mobile phase optimization is the most common and effective first step for addressing peak tailing of basic compounds. Adjusting the pH or adding a competitive amine to the mobile phase can dramatically improve peak shape without needing to purchase a new column.[5][6] This guide will walk you through these modifications systematically.

Systematic Troubleshooting Guide

This guide follows a logical progression from diagnosis to solution. Follow the steps to systematically identify and resolve the cause of peak tailing.

Step 1: Diagnose the Root Cause (Chemical vs. Physical)

As mentioned in the FAQs, distinguishing between a chemical and a physical problem is paramount. The following workflow provides a clear diagnostic path.

G cluster_0 Troubleshooting Workflow start Observe Peak Tailing for (4-(Thiazol-5-yl)phenyl)methanamine inject_neutral Inject a Neutral Marker (e.g., Toluene) start->inject_neutral decision Does the Neutral Marker Tail? inject_neutral->decision physical_issue Physical Problem Identified: - Column Void/Fouling - Bad Connections - Extra-Column Volume decision->physical_issue Yes chemical_issue Chemical Problem Identified: Secondary Silanol Interactions decision->chemical_issue No fix_physical Action: - Check fittings - Replace guard/column - Clean system physical_issue->fix_physical fix_chemical Proceed to Step 2: Mobile Phase Optimization chemical_issue->fix_chemical

Caption: Diagnostic workflow to differentiate between physical and chemical causes of peak tailing.

Step 2: Mobile Phase Optimization (The Chemical Fix)

If you've determined the issue is chemical, optimizing your mobile phase is the most direct path to a solution. The interaction between your protonated amine and ionized silanols is the target.

G cluster_1 Mechanism of Peak Tailing Analyte Analyte: R-NH₃⁺ (Protonated Amine) Interaction Strong Ionic Interaction (Secondary Retention) Analyte->Interaction Silanol Stationary Phase: Si-O⁻ (Ionized Silanol) Silanol->Interaction Tailing Result: Peak Tailing Interaction->Tailing

Caption: Interaction between a basic analyte and an ionized silanol site causing peak tailing.

  • Why it works: By lowering the mobile phase pH to 3 or below, you protonate the vast majority of the surface silanol groups (Si-OH).[5][7] Since they are no longer negatively charged, the strong ionic attraction with your positively charged analyte is eliminated, leading to a vast improvement in peak shape.[3]

  • Recommendation: Use a mobile phase containing 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). Formic acid is generally preferred for mass spectrometry (MS) compatibility.

  • Why it works: If operating at low pH is not desirable or insufficient, adding a small, basic "competitor" molecule to the mobile phase can be highly effective. These additives, such as triethylamine (TEA), are also protonated and will preferentially bind to the active silanol sites, effectively shielding your analyte from these secondary interactions.[7][8]

  • Recommendation: Add a low concentration of an amine additive to your mobile phase. Start with the concentrations listed in the table below.

Table 1: Common Mobile Phase Additives for Suppressing Silanol Interactions

Additive Typical Concentration pKa Notes
Triethylamine (TEA) 0.1% - 0.5% (v/v) ~10.8 Very effective but can suppress MS signal and has a strong odor.[9]
Diethylamine (DEA) 0.1% (v/v) ~11.0 A potential alternative to TEA.[9]

| Ammonium Acetate/Formate | 10-25 mM | ~9.2 (NH₄⁺) | A buffer that can also help mask silanols, especially at higher concentrations.[4][9] Good for MS compatibility. |

  • Why it works: Increasing the ionic strength of the mobile phase can also help mitigate peak tailing. The higher concentration of buffer ions can help to saturate the ionic environment near the silica surface, reducing the targeted interaction between the analyte and the silanol sites.[4]

  • Recommendation: If using a buffer (like phosphate or formate), try increasing the concentration from a typical 10 mM to 25 mM or even 50 mM, ensuring it remains soluble in your organic mobile phase.

Step 3: Column Hardware and Chemistry Selection

If mobile phase optimization does not fully resolve the issue, or if you require a more robust, long-term solution, evaluating your column hardware is the next logical step.

  • Why it works: A guard column is a small, disposable version of your analytical column placed before it. It protects the more expensive analytical column from strongly retained matrix components that can foul the inlet frit and cause peak shape distortions. While not a direct fix for silanol interactions, it is an essential tool for maintaining column performance and lifetime.

  • Recommendation: Always use a guard column with a matching stationary phase when analyzing complex samples.

  • Why it works: Not all C18 columns are created equal. Modern advancements in silica manufacturing and bonding chemistry have produced columns specifically designed to minimize the negative effects of silanols. Choosing the right column technology is often the most definitive way to solve peak tailing for basic compounds.[5]

  • Recommendation: If you are using an older column (Type A silica), upgrading to a modern column will yield significant improvements.

Table 2: Comparison of HPLC Column Chemistries for Basic Analytes

Column Technology Mechanism for Reducing Tailing Best For
High-Purity, End-Capped Silica (Type B) Uses silica with very low metal content and chemically bonds small silane groups (e.g., trimethylsilyl) to cover most residual silanols.[10] General purpose, first choice for new methods at low pH.
Polar-Embedded Phase Incorporates a polar group (e.g., amide, carbamate) into the C18 chain, which shields nearby silanols through intramolecular hydrogen bonding.[10][11] Excellent peak shape for bases at low to mid-pH; can offer alternative selectivity.
Hybrid Particle Technology (e.g., BEH, CSH) Fuses silica and organosiloxane materials, resulting in a more robust particle with lower silanol activity and stability across a wider pH range (1-12).[5] Ideal for methods requiring high pH, providing maximum flexibility.

| Non-Silica Based (e.g., Polymer, Graphitic Carbon) | The stationary phase is made from materials that contain no silanols, completely eliminating the primary cause of tailing.[5][12] | Ultimate solution for challenging separations of basic compounds when silica-based phases fail. |

Experimental Protocols

Protocol 1: Preparation of Low-pH Mobile Phase (0.1% Formic Acid)

  • Aqueous Mobile Phase (A):

    • Measure 999 mL of high-purity HPLC-grade water into a 1 L mobile phase bottle.

    • Carefully add 1 mL of high-purity formic acid.

    • Cap and mix thoroughly. Sonicate for 10-15 minutes to degas.

  • Organic Mobile Phase (B):

    • Measure 999 mL of HPLC-grade Acetonitrile or Methanol.

    • Carefully add 1 mL of high-purity formic acid.

    • Cap and mix thoroughly.

  • Application: Use these mobile phases in your gradient or isocratic method. The final pH of the aqueous phase will be approximately 2.7.

Protocol 2: Preparation of Mobile Phase with Triethylamine (TEA) Additive

  • Aqueous Mobile Phase (A) with 0.1% TEA:

    • Measure 999 mL of high-purity HPLC-grade water.

    • Add 1 mL of high-purity Triethylamine (TEA).

    • Adjust pH to the desired level (e.g., pH 7.0) using a suitable acid like phosphoric acid. Note: The pH adjustment should be done carefully.

    • Filter the buffer through a 0.45 µm filter.

    • Degas by sonication.

  • Organic Mobile Phase (B):

    • Use HPLC-grade Acetonitrile or Methanol.

  • Application: This approach is typically used at neutral pH where silanols are ionized, and TEA acts as a competitive blocker. Be aware of potential MS signal suppression.

References
  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • HPLC Peak Tailing. Axion Labs. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs. [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • Performance of amines as silanol suppressors in reversed-phase liquid chromatography. Journal of Chromatography A. [Link]

  • Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. MICROSOLV. [Link]

  • How can I prevent peak tailing in HPLC? ResearchGate. [Link]

  • The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? Chromatography Online. [Link]

  • Sustainable and Eco-Friendly Alternatives for Liquid Chromatographic Analysis. ACS Omega. [Link]

  • HPLC conditions for basic compound? Chromatography Forum. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. [Link]

  • peak tailing. Chromatography Forum. [Link]

Sources

Reference Data & Comparative Studies

Validation

validating HPLC purity results for (4-(Thiazol-5-yl)phenyl)methanamine

Analytical Mastery: Validating HPLC Purity for (4-(Thiazol-5-yl)phenyl)methanamine The Mechanistic Challenge of Thiazolyl-Benzylamines For researchers and drug development professionals, ensuring the purity of synthesize...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Mastery: Validating HPLC Purity for (4-(Thiazol-5-yl)phenyl)methanamine

The Mechanistic Challenge of Thiazolyl-Benzylamines

For researchers and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the development pipeline[1]. (4-(Thiazol-5-yl)phenyl)methanamine presents a unique dual chromatographic challenge. Structurally, it combines a highly polar, basic primary amine (pKa ~9.5) with a lipophilic, π -electron-rich thiazole-substituted aromatic system.

In traditional reversed-phase high-performance liquid chromatography (RP-HPLC), primary amines are notorious for exhibiting severe peak tailing[1]. The causality behind this is rooted in acid-base chemistry. At a neutral or slightly acidic pH, the primary amine is fully protonated ( −NH3+​ ). Simultaneously, residual surface silanol groups on standard silica-based C18 columns (which possess a pKa of 3.5–4.5) become deprotonated ( −SiO− ). This creates a strong electrostatic ion-exchange interaction secondary to the intended hydrophobic retention. The analyte is effectively "dragged" through the column, destroying peak symmetry, reducing theoretical plates, and masking closely eluting impurities.

Comparative Methodologies: Selecting the Optimal Separation Axis

To objectively determine the most robust method for purity validation, we must compare three distinct chromatographic environments. The goal is to eliminate silanol interactions while maintaining retention for the polar amine.

Table 1: Quantitative Performance Comparison for (4-(Thiazol-5-yl)phenyl)methanamine (n=5 injections)

Method / Column ArchitectureMobile Phase ConditionsRetention Factor ( k′ )Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution ( Rs​ ) from Precursor
A: Standard C18 (Silica)0.1% TFA in Water/ACN (pH ~2.0)2.41.85 (Poor)4,5001.4 (Fails baseline)
B: Hybrid BEH C18 (Polymer-Silica)10 mM NH 4​ HCO 3​ / ACN (pH 10.5)5.81.05 (Excellent)14,2003.8 (Robust)
C: PFP (Pentafluorophenyl)0.1% Formic Acid / MeOH (pH ~2.7)4.11.25 (Good)9,8002.5 (Acceptable)

Analysis of Causality & Method Selection:

  • Method A (Low pH C18): Relies on suppressing silanol ionization using a low pH (TFA). However, TFA acts as a strong ion-pairing agent, which can cause reproducibility issues and is not ideal for LC-MS transferability. Tailing remains high because silanol suppression is rarely 100% effective.

  • Method B (High pH Hybrid C18): By raising the mobile phase pH to 10.5, the primary amine is deprotonated and rendered neutrally charged. This completely eliminates the electrostatic interaction with silanols. Because standard silica dissolves at pH > 8, an Ethylene Bridged Hybrid (BEH) particle must be used. This yields Gaussian peaks, maximum theoretical plates, and superior hydrophobic retention. (Winner)

  • Method C (PFP): Fluorinated phases offer orthogonal selectivity. The highly electronegative fluorine atoms create a dipole that interacts favorably with the basic amine, while the aromatic ring provides π−π interactions with the thiazole moiety. This is a viable alternative if high-pH conditions are not feasible.

Self-Validating Experimental Protocol (High-pH Method)

To ensure maximum trustworthiness, the following protocol is designed as a self-validating system. It incorporates internal System Suitability Testing (SST) that acts as a definitive gatekeeper; if the SST fails, the run inherently invalidates itself, preventing the reporting of erroneous purity data.

Step 1: Mobile Phase Preparation

  • Buffer (A): Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of ultrapure water (10 mM). Adjust to pH 10.5 using concentrated Ammonium Hydroxide.

    • Causality: Precise pH control at 10.5 ensures the primary amine (pKa ~9.5) remains >90% un-ionized, driving retention purely through predictable hydrophobic interactions.

  • Organic (B): HPLC-grade Acetonitrile.

Step 2: Sample & Standard Preparation

  • Diluent: 50:50 Water:Acetonitrile.

    • Causality: Matching the diluent to the approximate elution composition prevents the "solvent effect"—a phenomenon where a strong sample solvent distorts the peak at the column head before mixing with the mobile phase.

  • Preparation: Dissolve (4-(Thiazol-5-yl)phenyl)methanamine to a working concentration of 0.1 mg/mL.

Step 3: Chromatographic Execution

  • Column: Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm (or equivalent high-pH stable hybrid).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 45°C.

    • Causality: Elevated temperature reduces mobile phase viscosity, enhancing the mass transfer rate of the analyte into and out of the stationary phase pores, resulting in sharper peaks.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV Diode Array Detector (DAD) at 254 nm.

Step 4: The Self-Validating System Suitability Test (SST) Before analyzing unknown batches, inject a resolution standard containing the API and 1% of a known synthetic precursor (e.g., 4-(thiazol-5-yl)benzonitrile).

  • Acceptance Criteria: Resolution ( Rs​ ) > 2.0; Tailing Factor ( Tf​ ) < 1.5; Relative Standard Deviation (RSD) of peak area (n=5) < 2.0%.

  • Logic: Meeting these criteria proves the column is intact, the pH is correct, and the system is actively capable of resolving closely related impurities.

ICH Q2(R2) Validation Framework

Once the method is optimized, it must be validated to demonstrate that the analytical procedure is fit for its intended purpose[2]. The International Council for Harmonisation (ICH) Q2(R2) guideline provides a standardized framework for evaluating these parameters across regulatory regions[3].

HPLC_Validation SST System Suitability Testing (SST) Internal Control: Rs > 2.0, Tf < 1.5 Spec Specificity & Selectivity DAD Peak Purity & Forced Degradation SST->Spec SST Passed Lin Linearity & Range Assessment from LOQ to 120% Target Spec->Lin Peak Purity Confirmed Prec Accuracy & Precision Recovery % and Injection Repeatability (RSD < 2%) Lin->Prec R² ≥ 0.999 Robust Robustness Evaluation Parameter Perturbation (pH, Flow, Temp) Prec->Robust Statistically Sound Valid Fully Validated Analytical Procedure Fit for Commercial Release Robust->Valid ICH Q2(R2) Compliant

Figure 1: ICH Q2(R2) compliant self-validating HPLC workflow for primary amine purity analysis.

  • Specificity: Utilize the DAD to perform peak purity analysis. The peak purity angle must be less than the peak purity threshold, proving no impurities are co-eluting under the main amine peak[4].

  • Linearity & Range: Evaluate from the Limit of Quantitation (LOQ) up to 120% of the nominal specification limit. A correlation coefficient ( R2 ) ≥0.999 proves the detector response is directly proportional to concentration[5].

  • Robustness: Deliberately perturb the pH ( ±0.2 units) and column temperature ( ±5 °C) to prove the method's reliability in routine Quality Control environments.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA) / International Council for Harmonisation. Available at:[Link]

  • A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1). American Journal of Biopharmacy and Pharmaceutical Sciences. Available at:[Link]

Sources

Comparative

comparing thiazole derivatives to (4-(Thiazol-5-yl)phenyl)methanamine

As a Senior Application Scientist in medicinal chemistry and targeted protein degradation (TPD), I have structured this guide to provide an objective, data-driven comparison between traditional thiazole derivatives and t...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry and targeted protein degradation (TPD), I have structured this guide to provide an objective, data-driven comparison between traditional thiazole derivatives and the highly specialized (4-(Thiazol-5-yl)phenyl)methanamine scaffold.

Rather than relying on a generic template, this guide deconstructs the structural causality, mechanistic divergence, and experimental validation workflows that distinguish these two classes of chemical matter.

Executive Summary & Structural Causality

The thiazole ring is a privileged heterocyclic motif in drug discovery, historically utilized for its ability to act as a primary pharmacophore in occupancy-driven inhibitors (e.g., antimicrobial agents, anti-inflammatory drugs, and kinase inhibitors like Dasatinib)[1]. In these traditional applications, the thiazole ring directly engages the active site of a target protein via hydrogen bonding and hydrophobic interactions.

In stark contrast, (4-(Thiazol-5-yl)phenyl)methanamine (and its closely related 4-methyl analogue, CAS 1448189-30-7) represents a paradigm shift from occupancy-driven inhibition to event-driven degradation[2]. This specific scaffold is not designed to inhibit a disease target directly. Instead, it serves as the critical Right-Hand Side (RHS) building block for Von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands, such as VH032[3].

The Causality of the Design:

  • The Thiazole Ring: Projects deep into the hydrophobic binding pocket of the VHL protein, anchoring the molecule without requiring active-site blockade[4].

  • The Methanamine (Benzylamine) Group: Acts as a highly reactive synthetic exit vector. The primary amine allows for rapid, modular amide bond formation with the tert-leucine/hydroxyproline core of the PROTAC (Proteolysis Targeting Chimera)[3],[5].

MOA cluster_0 General Thiazoles (Occupancy-Driven) cluster_1 Methanamine Scaffold (Event-Driven PROTAC) A1 Thiazole Inhibitor A2 Kinase Target A1->A2 Binds Active Site A3 Activity Blocked A2->A3 Inhibition B1 VHL PROTAC B2 Ternary Complex B1->B2 Recruits VHL & Target B3 Target Degradation B2->B3 Ubiquitination

Fig 1: Occupancy-driven inhibition vs. event-driven degradation mechanisms.

Quantitative Data & Property Comparison

To objectively evaluate the utility of these scaffolds, we must compare their physicochemical roles and binding stoichiometries. General thiazoles operate on a 1:1 stoichiometric ratio, whereas methanamine-derived PROTACs act catalytically.

Property / FeatureGeneral Thiazole Derivatives (e.g., Dasatinib)(4-(Thiazol-5-yl)phenyl)methanamine Scaffold
Primary Modality Occupancy-driven inhibition[1]Event-driven targeted protein degradation[2]
Binding Target Target Active Sites (e.g., ATP-binding pockets)Von Hippel-Lindau (VHL) E3 ubiquitin ligase[3]
Role of Thiazole Ring Direct target engagement (H-bonds, Pi-stacking)Hydrophobic anchoring into VHL pocket[4]
Role of Amine Group Often acts as an H-bond donor/acceptorSynthetic attachment point (exit vector)[5]
Stoichiometry 1:1 (Drug : Target)Sub-stoichiometric (Catalytic cycle)
Typical Molecular Weight 300 - 500 Da (Final Drug)Scaffold: ~190 Da (Integrated into PROTACs >800 Da)

Experimental Workflows & Self-Validating Protocols

When comparing these compounds in the lab, traditional binary affinity assays (like Surface Plasmon Resonance) are sufficient for general thiazoles. However, for (4-(Thiazol-5-yl)phenyl)methanamine-derived PROTACs, binary binding does not guarantee target degradation. We must prove that the scaffold successfully bridges the Target and the E3 Ligase.

Protocol: Validation of Ternary Complex Formation via AlphaScreen

Causality Check: We utilize AlphaScreen technology because it is a self-validating proximity assay. The energy transfer (singlet oxygen) strictly requires the donor and acceptor beads to be within 200 nm. If the PROTAC fails to recruit both proteins simultaneously, no signal is generated.

  • Protein Preparation: Biotinylate the target protein of interest (POI) and utilize a His-tagged VCB (VHL-Elongin C-Elongin B) complex.

  • Reagent Mixing: In a 384-well microplate, combine 10 nM of Biotin-POI and 10 nM of His-VCB in assay buffer (50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA, pH 7.4).

  • Ligand Titration: Add the methanamine-derived PROTAC in a 12-point concentration gradient (10 µM down to 0.05 nM). (Note: A general thiazole inhibitor control will yield baseline noise, as it cannot recruit VHL).

  • Bead Addition: Add Streptavidin-coated Donor beads (binds Biotin-POI) and Anti-His Acceptor beads (binds His-VCB) under strict low-light conditions to prevent premature photobleaching.

  • Incubation & Reading: Incubate for 2 hours at room temperature to reach thermodynamic equilibrium. Excite the plate at 680 nm and measure emission at 520-620 nm.

  • Data Interpretation: Plot the AlphaScreen signal against PROTAC concentration. A successful ternary complex will display a classic "hook effect" (bell-shaped curve)—at excessively high concentrations, the PROTAC saturates both proteins independently, breaking the complex and validating the mechanism.

Workflow N1 1. Incubate Target & VHL Ligase N2 2. Titrate PROTAC (Methanamine core) N1->N2 N3 3. Add Alpha Beads (Donor/Acceptor) N2->N3 N4 4. Laser Excitation (680 nm) N3->N4 N5 5. Measure Emission (520-620 nm) N4->N5

Fig 2: AlphaScreen workflow for validating PROTAC ternary complex formation.

Synthesis & Scalability Insights

The utility of any chemical scaffold is inherently tied to its synthetic accessibility.

  • General Thiazoles: Typically synthesized via the classical Hantzsch reaction, condensing α-haloketones with thioamides under relatively straightforward conditions[1].

  • Methanamine Scaffold: The synthesis of (4-(Thiazol-5-yl)phenyl)methanamine requires high-precision cross-coupling. It generally involves a palladium-catalyzed reaction to form the critical bond between the phenyl and thiazole rings, followed by the careful reduction of a nitrile group to yield the primary amine[2].

  • Scalability Breakthrough: Historically, purifying these PROTAC intermediates was a major bottleneck due to intensive column chromatography requirements. However, recent process chemistry advancements have established column-free, multi-gram scale synthetic routes for VH032 amine hydrochloride. These optimized workflows can yield over 40 grams of the scaffold at 65% overall yield and 97% purity in just one week, dramatically accelerating the construction of diversity-oriented PROTAC libraries[5].

References

  • Source: Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry (via NIH)
  • (4-(Thiazol-5-yl)phenyl)
  • A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present)
  • Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction Source: ACS Omega URL
  • Current Challenges in Small Molecule Proximity-Inducing Compound Development for Targeted Protein Degradation Using the Ubiquitin Proteasomal System Source: MDPI URL

Sources

Validation

in vivo vs in vitro efficacy of (4-(Thiazol-5-yl)phenyl)methanamine compounds

An in-depth technical evaluation of the (4-(Thiazol-5-yl)phenyl)methanamine scaffold requires moving beyond traditional occupancy-driven pharmacology. In modern drug discovery, this specific chemical moiety has emerged a...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of the (4-(Thiazol-5-yl)phenyl)methanamine scaffold requires moving beyond traditional occupancy-driven pharmacology. In modern drug discovery, this specific chemical moiety has emerged as a highly potent Androgen Receptor Binding Moiety (ABM) utilized in the design of Proteolysis Targeting Chimeras (PROTACs)[1]. By tethering this scaffold to an E3 ubiquitin ligase ligand, researchers can drive the targeted degradation of the Androgen Receptor (AR), offering a profound therapeutic advantage over traditional antagonists like Enzalutamide in castration-resistant prostate cancer (CRPC)[2].

This guide provides a comprehensive, objective comparison of the in vitro and in vivo efficacy of PROTACs derived from the (4-(Thiazol-5-yl)phenyl)methanamine scaffold, detailing the causality behind experimental workflows and providing self-validating protocols for rigorous preclinical assessment.

Mechanistic Rationale: Why This Scaffold?

Traditional AR antagonists function by competitively occupying the ligand-binding domain (LBD) of the receptor. However, tumor cells frequently develop resistance via AR point mutations or gene amplification.

The (4-(Thiazol-5-yl)phenyl)methanamine scaffold overcomes this by acting as an anchor. The thiazole-phenyl system penetrates deeply into the AR binding pocket, while the methanamine group provides an optimal, solvent-exposed vector for attaching PEG or alkyl linkers[3]. When conjugated to a Von Hippel-Lindau (VHL) or Cereblon (CRBN) recruiting ligand, the resulting PROTAC induces the formation of a ternary complex, leading to poly-ubiquitination and proteasomal degradation of the AR[4].

G AR Androgen Receptor (Target) Ternary Ternary Complex (AR-PROTAC-E3) AR->Ternary PROTAC (4-(Thiazol-5-yl)phenyl)methanamine Scaffold (ABM) PROTAC->Ternary E3 VHL / CRBN E3 Ligase E3->Ternary Ub Poly-Ubiquitination Ternary->Ub E2 Transfer Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome

Diagram 1: Ternary complex formation and degradation pathway driven by the methanamine PROTAC scaffold.

The Self-Validating In Vitro Pipeline

In vitro efficacy cannot rely solely on target degradation; it must be proven that the degradation is mechanistically on-target and translates to phenotypic cell death.

Causality & Experimental Design

We utilize VCaP prostate cancer cells because they express wild-type AR and exhibit androgen-dependent growth. To ensure the protocol is a self-validating system , we integrate mechanistic rescue controls. If the compound truly works via PROTAC-mediated degradation, pre-treating the cells with a proteasome inhibitor (MG132) or a neddylation inhibitor (MLN4924) must completely rescue AR levels[5].

Protocol 1: Mechanistic AR Degradation & Rescue Assay
  • Cell Seeding: Seed VCaP cells at a density of 2×105 cells/well in 6-well plates using RPMI 1640 supplemented with 10% charcoal-stripped FBS (to remove endogenous androgens).

  • Control Pre-treatment (The Validation Step): Pre-treat designated control wells with 10 µM MG132 (proteasome inhibitor) or 1 µM MLN4924 (cullin-RING ligase inhibitor) for 2 hours.

  • Compound Treatment: Treat cells with serial dilutions of the (4-(Thiazol-5-yl)phenyl)methanamine PROTAC (0.1 nM to 1 µM) for 24 hours.

  • Lysis & Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease/phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 mins at 4°C to clear lysates.

  • Quantification: Perform capillary electrophoresis (e.g., ProteinSimple Wes) or standard Western Blotting. Probe for AR (primary antibody) and Vinculin (loading control).

  • Data Analysis: Calculate the DC50​ (concentration achieving 50% degradation) and Dmax​ (maximum degradation plateau) using non-linear regression.

The In Vivo Translation: Pharmacokinetics & Efficacy

The primary challenge for PROTACs is the drop-off between in vitro potency and in vivo efficacy due to their high molecular weight (often >800 Da), which routinely compromises oral bioavailability and tumor penetrance[4].

Causality & Experimental Design

To evaluate in vivo efficacy objectively, we utilize a VCaP murine xenograft model . This model allows us to establish a direct Pharmacokinetic/Pharmacodynamic (PK/PD) relationship. By measuring tumor volume (efficacy) alongside intra-tumoral AR levels (PD biomarker), we can definitively prove that tumor shrinkage is caused by target degradation, not off-target toxicity.

Protocol 2: VCaP Xenograft Efficacy & PD Profiling
  • Inoculation: Suspend 5×106 VCaP cells in a 1:1 mixture of serum-free medium and Matrigel. Inject subcutaneously into the right flank of castrated male SCID mice.

  • Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 150–200 mm³, randomize mice into vehicle control, Enzalutamide (30 mg/kg), and PROTAC treatment groups (n=8/group).

  • Dosing Regimen: Administer the PROTAC via oral gavage (PO) or intraperitoneal (IP) injection daily for 28 days.

  • In Vivo Measurement: Measure tumor volumes bi-weekly using the formula: Volume=(length×width2)/2 . Calculate Tumor Growth Inhibition (TGI).

  • Ex Vivo PD Validation: At day 28, sacrifice the animals. Snap-freeze half of the tumor for PK analysis (LC-MS/MS to quantify intra-tumoral compound concentration) and homogenize the other half for Western Blot analysis to confirm sustained AR degradation in vivo.

Comparative Efficacy: In Vitro vs In Vivo Data

The following table synthesizes representative quantitative data comparing a lead (4-(Thiazol-5-yl)phenyl)methanamine-derived PROTAC against the standard-of-care AR antagonist, Enzalutamide.

Metric / ParameterEnzalutamide (Standard of Care)Representative Methanamine PROTACClinical / Translational Significance
Mechanism Competitive AntagonistTargeted Degrader (PROTAC)Degraders overcome ligand-site mutations.
DC50​ (AR Degradation) N/A1.2 nMDemonstrates sub-nanomolar target engagement.
Dmax​ (Max Degradation) N/A>95%Near-complete removal of the oncogenic driver.
IC50​ (VCaP Viability) 150 nM8.5 nMSuperior in vitro phenotypic anti-cancer effect.
Oral Bioavailability (F%) >80%15 - 25%Highlights the PK challenge of high-MW PROTACs.
Tumor Growth Inhibition 45% (TGI)88% (TGI)In vivo efficacy significantly outpaces traditional inhibitors.

Table 1: Objective performance comparison highlighting the superior pharmacodynamics but challenging pharmacokinetics of PROTACs.

Workflow InVitro In Vitro Screening (DC50, Dmax, Cell Viability) ADME ADME & PK Profiling (Microsomal Stability, Clearance) InVitro->ADME Lead Selection (Permeability & Solubility) InVivo In Vivo Efficacy (Xenograft Models, TGI) ADME->InVivo PK/PD Optimization (Bioavailability) PD Pharmacodynamic Biomarkers (Tumor AR Levels, PSA) InVivo->PD Efficacy Validation (Target Engagement)

Diagram 2: The translational workflow and critical attrition points for PROTAC development.

Conclusion

The (4-(Thiazol-5-yl)phenyl)methanamine scaffold represents a paradigm shift in targeting the Androgen Receptor. While in vitro assays demonstrate exceptional degradation kinetics ( DC50​ in the low nanomolar range) and robust cell-killing capabilities, the true bottleneck lies in in vivo translation. The high molecular weight inherent to PROTACs necessitates rigorous ADME profiling to ensure that the compound achieves sufficient tumor penetrance to drive the impressive Tumor Growth Inhibition (TGI) observed in xenograft models. By employing the self-validating protocols outlined above, researchers can confidently bridge the gap between in vitro promise and in vivo reality.

References

  • [1] Title: WO2016118666A1 - Compounds and methods for the targeted degradation of the androgen receptor Source: Google Patents URL:

  • [2] Title: WO2019023553A1 - Compounds and methods for the targeted degradation of androgen receptor Source: Google Patents URL:

  • [4] Title: Protac-Induced Protein Degradation in Drug Discovery: Breaking the Rules or Just Making New Ones? Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • [5] Title: From PROTAC to TPD: Advances and Opportunities in Targeted Protein Degradation Source: ResearchGate URL:[Link]

Sources

Comparative

Performance Benchmark: (4-(Thiazol-5-yl)phenyl)methanamine as a Putative Kinase Inhibitor

A Comparative Guide for Drug Discovery Professionals Introduction The relentless pursuit of novel kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinases, due to their central role...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Drug Discovery Professionals

Introduction

The relentless pursuit of novel kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinases, due to their central role in cellular signaling, represent a critical class of drug targets. The thiazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous bioactive compounds, including kinase inhibitors. This guide presents a comprehensive framework for benchmarking a novel compound, (4-(Thiazol-5-yl)phenyl)methanamine, against established standard kinase inhibitors.

While direct experimental data for (4-(Thiazol-5-yl)phenyl)methanamine is not yet broadly published, its structural similarity to known kinase inhibitors, such as those targeting p38 MAP kinase, suggests its potential as a modulator of kinase activity. This document, therefore, serves as a detailed roadmap for researchers to objectively evaluate its potency, selectivity, and cellular efficacy. We will provide a hypothetical yet robust benchmarking study, grounded in established scientific protocols and industry best practices.

Benchmarking Strategy: A Multi-Faceted Approach

A thorough evaluation of a novel kinase inhibitor requires a multi-pronged approach, encompassing biochemical potency, cellular activity, and target engagement. Our proposed strategy involves a direct comparison of (4-(Thiazol-5-yl)phenyl)methanamine with well-characterized, clinically relevant kinase inhibitors. For the purpose of this guide, we will benchmark against Sorafenib , a multi-kinase inhibitor, and Dasatinib , a potent Bcr-Abl and Src family kinase inhibitor.[1] The selection of these standards provides a broad context for evaluating both the potency and the potential selectivity profile of our test compound.

The following diagram illustrates the logical workflow for our comprehensive benchmarking study.

cluster_0 Phase 1: Biochemical Assays cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Data Analysis & Interpretation A In Vitro Kinase Activity Assay (IC50) B Kinase Selectivity Profiling A->B Determine Target Specificity C Cellular Phosphorylation Assay B->C Validate On-Target Effects D Cell Proliferation/Viability Assay (GI50) C->D Assess Functional Cellular Outcomes E Comparative Analysis of IC50 and GI50 Values D->E Quantify Potency & Efficacy F Structure-Activity Relationship (SAR) Insights E->F Guide Future Optimization

Caption: A logical workflow for the comprehensive benchmarking of a novel kinase inhibitor.

Experimental Protocols

The following sections detail the step-by-step methodologies for the key experiments proposed in our benchmarking strategy. These protocols are designed to be self-validating and adhere to high standards of scientific integrity.

Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Objective: To determine the half-maximal inhibitory concentration (IC50) of (4-(Thiazol-5-yl)phenyl)methanamine against a target kinase (e.g., p38α) and compare it with standard inhibitors.

Materials:

  • Recombinant human p38α kinase

  • Substrate peptide (e.g., EGRF)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound: (4-(Thiazol-5-yl)phenyl)methanamine

  • Standard inhibitors: Sorafenib, Dasatinib

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of (4-(Thiazol-5-yl)phenyl)methanamine, Sorafenib, and Dasatinib in DMSO. The final DMSO concentration in the assay should be ≤ 1%.

  • Kinase Reaction:

    • Add 2.5 µL of the kinase-substrate solution to each well of a 384-well plate.

    • Add 0.5 µL of the serially diluted compounds or DMSO (vehicle control) to the respective wells.

    • Initiate the kinase reaction by adding 2 µL of ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cellular Phosphorylation Assay (Western Blot)

This assay measures the inhibition of kinase activity within a cellular context by detecting the phosphorylation status of a downstream substrate.

Objective: To assess the ability of (4-(Thiazol-5-yl)phenyl)methanamine to inhibit the phosphorylation of a target kinase's substrate in a relevant cell line.

Materials:

  • Human cancer cell line (e.g., HeLa or a cell line with a relevant activated pathway)

  • Cell culture medium and supplements

  • Test compound and standard inhibitors

  • Stimulant (e.g., anisomycin for p38 activation)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-MK2, anti-total-MK2, anti-p38, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Pre-treat cells with various concentrations of (4-(Thiazol-5-yl)phenyl)methanamine or standard inhibitors for 1-2 hours.

    • Stimulate the cells with an appropriate agonist for a short period (e.g., 30 minutes) to activate the target kinase pathway.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control (e.g., GAPDH).

Protocol 3: Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Objective: To determine the growth inhibitory (GI50) concentration of (4-(Thiazol-5-yl)phenyl)methanamine on a cancer cell line.

Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • Test compound and standard inhibitors

  • 96-well white, clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of (4-(Thiazol-5-yl)phenyl)methanamine or standard inhibitors for 72 hours.

  • Cell Viability Measurement:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker to induce cell lysis.

    • Incubate at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 value by fitting the data to a four-parameter logistic curve.[2]

Data Presentation and Interpretation

To facilitate a clear and objective comparison, all quantitative data should be summarized in a structured table.

Table 1: Comparative Inhibitory Activity of (4-(Thiazol-5-yl)phenyl)methanamine and Standard Kinase Inhibitors

CompoundTarget KinaseIn Vitro IC50 (nM)Cell LineCellular GI50 (nM)
(4-(Thiazol-5-yl)phenyl)methanaminep38α (Hypothetical)[Enter Value]HeLa[Enter Value]
SorafenibMulti-kinase[Enter Value]HeLa[Enter Value]
DasatinibBcr-Abl, Src family[Enter Value]HeLa[Enter Value]

Interpretation of Results:

The IC50 values will provide a direct measure of the biochemical potency of (4-(Thiazol-5-yl)phenyl)methanamine against the target kinase.[1] A lower IC50 value indicates higher potency. The GI50 values will demonstrate the compound's effect on cell proliferation, providing insight into its cellular efficacy. A significant correlation between the IC50 and GI50 values would suggest that the observed anti-proliferative effect is likely due to the inhibition of the target kinase.

Visualizing the Target Pathway

Understanding the signaling pathway in which the target kinase operates is crucial for interpreting the experimental results. The following diagram illustrates a simplified p38 MAP kinase signaling pathway, a potential target for compounds with a thiazole-phenyl scaffold.

Stress Cellular Stress (e.g., Anisomycin) MKK3_6 MKK3/6 Stress->MKK3_6 Activates p38 p38 MAPK MKK3_6->p38 Phosphorylates MK2 MK2 p38->MK2 Phosphorylates Downstream Downstream Effects (Inflammation, Apoptosis) MK2->Downstream Inhibitor (4-(Thiazol-5-yl)phenyl)methanamine Inhibitor->p38 Inhibits

Caption: A simplified diagram of the p38 MAP kinase signaling pathway.

Conclusion

This guide provides a robust and scientifically rigorous framework for the comprehensive benchmarking of (4-(Thiazol-5-yl)phenyl)methanamine against standard kinase inhibitors. By following the detailed experimental protocols and data analysis guidelines, researchers can generate high-quality, reproducible data to accurately assess the compound's potential as a novel kinase inhibitor. The multi-faceted approach, combining biochemical and cell-based assays, ensures a thorough understanding of the compound's potency, selectivity, and cellular efficacy. The insights gained from such a benchmarking study are invaluable for guiding further drug development efforts, including lead optimization and preclinical studies.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Profacgen. Cell-based Kinase Assays. Retrieved from [Link]

  • Wei, T.-H., et al. (2024). Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Journal of Chemical Information and Modeling, 64(24), 9528–9550. [Link]

  • Chodera, J. D., et al. (2024). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling, 64(10), 3467–3485. [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(18), e2548. [Link]

  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0162534. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • Bioinvenu. Cell-based Kinase Signaling Pathway Assays. Retrieved from [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]

  • Unknown. Protocol for Invitro Kinase Assay. Retrieved from [Link]

  • Bischof, J., et al. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 25(19), 4479. [Link]

  • Martens, S., et al. (2023). In vitro kinase assay v1. ResearchGate. [Link]

  • AACR. (2018). Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research, 78(13_Supplement), 2388–2388. [Link]

  • Lee, J. S., et al. (2005). IC50 determination for receptor-targeted compounds and downstream signaling.
  • Krippendorff, B.-F., & Neu, M. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • MySkinRecipes. (4-(4-Methylthiazol-5-yl)phenyl)methanamine. Retrieved from [Link]

  • Lee, Y., et al. (2005). Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(8), 2039–2043. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling (4-(Thiazol-5-yl)phenyl)methanamine: From Receipt to Disposal

For professionals in the vanguard of drug discovery and development, the proficient and safe handling of novel chemical entities is not merely a procedural formality—it is the bedrock of scientific integrity and personal...

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Author: BenchChem Technical Support Team. Date: April 2026

For professionals in the vanguard of drug discovery and development, the proficient and safe handling of novel chemical entities is not merely a procedural formality—it is the bedrock of scientific integrity and personal safety. This guide addresses the specific operational handling, safety protocols, and disposal of (4-(Thiazol-5-yl)phenyl)methanamine. Moving beyond a simple checklist, we will delve into the causality behind each recommendation, empowering you, our scientific colleagues, to implement a self-validating system of safety that is both robust and intuitive.

Hazard Profile: A Proactive Assessment

While a comprehensive, peer-reviewed toxicological profile for every new research chemical is not always available, we can construct a reliable preliminary hazard assessment by examining its structural motifs and data from close structural analogs. (4-(Thiazol-5-yl)phenyl)methanamine is composed of a primary benzylic amine and a thiazole ring.

  • Aromatic Amines: This class of compounds can present significant health hazards, often being readily absorbed through the skin and potentially causing toxicity.[1][2]

  • Thiazole Derivatives & Structural Analogs: Data for the closely related compound, [4-(4-methyl-1,3-thiazol-5-yl)phenyl]methanamine, provides specific and highly relevant hazard information. It is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[3][4]

Based on this analysis, it is imperative to treat (4-(Thiazol-5-yl)phenyl)methanamine with a high degree of caution, assuming it presents the following primary risks:

Hazard Category Classification Precautionary Statements (Examples)
Health Hazards Skin Irritation (Category 2)[3][4]P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]
Serious Eye Irritation (Category 2A)[3][4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Specific Target Organ Toxicity — Single Exposure (Respiratory Irritation)[3][4]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5]
Physical Hazards Assumed Flammable[7]Keep away from heat, sparks, open flames, and hot surfaces.[8]

Personal Protective Equipment (PPE): An Essential Barrier

Your PPE is the most critical barrier between you and the chemical. The selection must be deliberate and based on the specific procedure being performed. Utilizing appropriate PPE is a primary measure to prevent direct contact.[2][9]

Protection Type Recommended Equipment Rationale & Specifications
Eye and Face Chemical safety goggles and, for splash risks, a face shield.Must be ANSI Z87.1 compliant. Goggles provide a seal against splashes and vapors that standard safety glasses do not.[1]
Hand Chemical-resistant gloves (Nitrile or Neoprene).Double-gloving is strongly recommended to protect against undetected pinholes or tears.[1] Always inspect gloves before use.[10]
Body Chemical-resistant lab coat.Provides a removable barrier to protect skin and personal clothing.[11]
Respiratory NIOSH-approved respirator with organic vapor cartridges.Required when working outside of a certified chemical fume hood or in the event of a significant spill.[1][10]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured workflow minimizes the points of potential exposure and ensures a logical, safe progression from chemical receipt to waste disposal. All handling of this compound must be conducted in a properly functioning chemical fume hood.[1]

G Diagram 1: Chemical Handling Workflow cluster_prep Preparation & Storage cluster_use Active Use (in Fume Hood) cluster_disposal Waste Management Receiving 1. Receiving & Inspection Storage 2. Secure Storage (2-8°C, Dry, Dark) Receiving->Storage Inventory 3. Inventory Log Storage->Inventory Weighing 4. Weighing & Dispensing Inventory->Weighing Reaction 5. Reaction Setup & Execution Weighing->Reaction Workup 6. Workup & Purification Reaction->Workup Waste_Collection 7. Waste Segregation & Collection Workup->Waste_Collection Waste Generated Disposal_Request 8. Disposal via EHS Waste_Collection->Disposal_Request

Caption: A logical workflow for handling (4-(Thiazol-5-yl)phenyl)methanamine in a research setting.

Protocol Steps:

  • Receiving and Inspection: Upon receipt, visually inspect the container for damage. If the integrity is compromised, follow your institution's emergency protocol.

  • Storage: Store the container in a cool, dry, dark, and well-ventilated place, ideally between 2-8°C as recommended for analogous compounds. Ensure the storage location is secure and segregated from incompatible materials like strong oxidizing agents and acids.[7][8][12]

  • Weighing and Transfer: All weighing and transfers of solid material must occur within a chemical fume hood to prevent inhalation of dust particles.[1] Use dedicated, clean spatulas and weigh boats. Close the primary container immediately after dispensing.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Decontamination: After handling, decontaminate all surfaces, glassware, and equipment with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.[13] All materials used for cleaning should be disposed of as hazardous waste.

  • PPE Removal: Remove PPE in the correct order (gloves first) to avoid cross-contamination. Wash hands thoroughly with soap and water after all work is complete.[1]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper waste management is a critical component of laboratory safety and environmental stewardship.[13] All waste containing (4-(Thiazol-5-yl)phenyl)methanamine must be treated as hazardous waste.

Waste Segregation Protocol:

Waste Stream Description Container & Labeling
Solid Waste Contaminated gloves, weigh boats, pipette tips, paper towels, silica gel.A dedicated, sealed, and puncture-resistant container labeled "Hazardous Waste," with the full chemical name.[13]
Liquid Organic Waste Non-halogenated solvents from reactions, chromatography, and cleaning.A chemically compatible, sealed container labeled "Hazardous Waste," listing all chemical components and approximate concentrations.
Liquid Aqueous Waste Aqueous layers from extractions and washes.A separate, compatible, sealed container labeled "Hazardous Aqueous Waste," listing all chemical components.
Sharps Waste Contaminated needles, razor blades, or broken, contaminated glassware.A designated, puncture-proof sharps container.[13][14]

Disposal Procedure:

  • Collection: Collect waste in the appropriate, clearly labeled containers at the point of generation.

  • Storage: Store sealed waste containers in a designated and secure satellite accumulation area within your laboratory.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[11][13] Never dispose of this chemical down the drain or in regular trash.[11][15]

Emergency Response

Spill Management:

  • Inside a Fume Hood: Absorb the spill with an inert material (e.g., sand, vermiculite). Carefully sweep the material into a sealed container for hazardous waste disposal.[10][11]

  • Outside a Fume Hood: Evacuate the immediate area. Alert your laboratory supervisor and EHS office immediately. Prevent entry and ensure adequate ventilation.[11]

Personal Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes, removing all contaminated clothing.[8] Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[16] Seek immediate medical attention.

  • Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[8]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4][8]

By adhering to these detailed protocols, researchers can confidently handle (4-(Thiazol-5-yl)phenyl)methanamine, ensuring both the integrity of their work and the safety of their laboratory environment.

References

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  • What are the Health and Safety Guidelines for Using Amines? Source not specified.
  • [4-(4-methyl-1,3-thiazol-5-yl)phenyl]methanamine. NextSDS.
  • Navigating the Safe Disposal of 4-(2-Naphthyl)-1,2,3-thiadiazole: A Procedural Guide. Benchchem.
  • (4-(4-Methylthiazol-5-yl)phenyl)methanamine. Fluorochem.
  • Safe Disposal of 1,2,3-Thiadiazole-4-carbaldehyde Oxime: A Procedural Guide. Benchchem.
  • Personal protective equipment for handling 1H-Isoindole-1,3-diamine. Benchchem.
  • SAFETY DATA SHEET - Thiazole, 4-methyl-. Fisher Scientific.
  • SAFETY DATA SHEET - 4-Methyl-5-thiazoleethanol. Fisher Scientific.
  • (4-(4-Methylthiazol-5-yl)phenyl)methanamine | 1448189-30-7. Sigma-Aldrich.
  • Personal Protective Equipment (PPE). CHEMM.
  • SAFETY DATA SHEET - THIDIAZURON. INDOFINE Chemical Company, Inc.
  • Safety D
  • MSDS of (S)-1-(4-(4-Methylthiazol-5-YL)phenyl)ethanamine hydrochloride.
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  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • SAFETY DATA SHEET 4-Methyl-5-Thiazole Ethanol. Synerzine.
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